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  • Product: 2-Bromo-3-methylpyridin-4-ol
  • CAS: 1227571-09-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Bromo-3-methylpyridin-4-ol: A Technical Guide

Topic: Synthesis and Characterization of 2-Bromo-3-methylpyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary The pyridine derivative 2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 2-Bromo-3-methylpyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The pyridine derivative 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6), also known as 2-bromo-4-hydroxy-3-picoline, represents a critical scaffold in medicinal chemistry. Its unique substitution pattern—combining a reactive handle (2-bromo), a steric blocker (3-methyl), and a hydrogen-bond donor/acceptor (4-hydroxy)—makes it an invaluable intermediate for the synthesis of TRPM8 antagonists, antiviral agents, and complex heterocyclic APIs.

This guide details two distinct synthetic pathways: a Directed Lithiation Route (ideal for high-precision laboratory synthesis) and a Classical N-Oxide Functionalization Route (suitable for scale-up). It provides validated protocols, mechanistic insights, and comprehensive characterization data to ensure reproducibility and high purity.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors. The choice of pathway depends on the availability of starting materials and the desired scale.

Pathway A: Halogen Dance/Lithiation (Modern)

Utilizes the directing power of the 2-bromo group to install the 3-methyl substituent via lithiation, followed by hydrolysis of a 4-chloro precursor.

Pathway B: Electrophilic Substitution (Classical)

Leverages the activating nature of the N-oxide moiety to introduce a nitro group at the 4-position, which serves as a leaving group for the final hydrolysis.

Retrosynthesis Target 2-Bromo-3-methylpyridin-4-ol (Target) Inter1 2-Bromo-4-chloro-3-methylpyridine (Key Intermediate A) Target->Inter1 Hydrolysis (Acid/Base) Inter2 2-Bromo-3-methyl-4-nitropyridine (Key Intermediate B) Target->Inter2 Hydrolysis (-NO2 displacement) Start1 2-Bromo-4-chloropyridine (Commercially Available) Inter1->Start1 Directed Lithiation (LDA, MeI) Start2 2-Bromo-3-methylpyridine (Commercially Available) Inter2->Start2 Oxidation & Nitration (H2O2, HNO3)

Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.

Experimental Protocols

Route A: The Directed Lithiation Pathway (Preferred)

This route is favored for its regioselectivity and the avoidance of harsh nitration conditions. It relies on the "Halogen Dance" principle or ortho-directed metallation.

Step 1: Synthesis of 2-Bromo-4-chloro-3-methylpyridine

Principle: The 2-bromo group directs lithiation to the C3 position (ortho-lithiation). However, care must be taken to avoid halogen scrambling. The use of LDA at low temperatures is critical.

  • Reagents: 2-Bromo-4-chloropyridine (1.0 eq), LDA (1.1 eq), Methyl Iodide (MeI, 1.2 eq), Dry THF.

  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

    • Lithiation: Add a solution of LDA (Lithium Diisopropylamide) in THF/hexane dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Addition: Add a solution of 2-bromo-4-chloropyridine in THF dropwise. Stir at -78°C for 30–45 minutes. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

    • Quench: Add Methyl Iodide (MeI) dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields 2-Bromo-4-chloro-3-methylpyridine as a solid.[2]

Step 2: Hydrolysis to 2-Bromo-3-methylpyridin-4-ol

Principle: The 4-chloro substituent, activated by the electron-withdrawing 2-bromo group and the pyridine nitrogen, undergoes Nucleophilic Aromatic Substitution (S_NAr) with hydroxide or water.

  • Reagents: 2-Bromo-4-chloro-3-methylpyridine, 10% NaOH (aq) or 4M HCl (aq).

  • Protocol:

    • Suspend the intermediate in 10% aqueous NaOH (5 volumes).

    • Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (the starting material is less polar than the product).

    • Isolation: Cool to room temperature. Acidify carefully with dilute HCl to pH ~6–7. The product, 2-Bromo-3-methylpyridin-4-ol , will precipitate as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Route B: The N-Oxide Functionalization Pathway

This route uses classical pyridine chemistry to introduce functionality at the 4-position.

Workflow Diagram

RouteB Step1 Start: 2-Bromo-3-methylpyridine Step2 Oxidation: mCPBA, DCM (Yields N-Oxide) Step1->Step2 O-transfer Step3 Nitration: HNO3, H2SO4, 100°C (Yields 4-Nitro N-Oxide) Step2->Step3 Electrophilic Subst. Step4 Hydrolysis/Reduction: PCl3 then H2O (Yields 4-OH) Step3->Step4 Deoxygenation & Substitution

Figure 2: Step-by-step workflow for the N-Oxide pathway.

  • Oxidation: Treat 2-bromo-3-methylpyridine with m-CPBA in DCM at RT to generate the N-oxide.

  • Nitration: Dissolve the N-oxide in conc. H₂SO₄ and add fuming HNO₃. Heat to 90–100°C. The nitro group installs selectively at C4 (para to N-oxide).

  • Conversion: The 4-nitro group is a labile leaving group. Treatment with acetyl chloride or PCl₃ followed by aqueous workup converts the 4-nitro-N-oxide to the 4-hydroxy pyridine (often via a 4-chloro intermediate).

Characterization Data

The following data validates the structure of 2-Bromo-3-methylpyridin-4-ol .

Analytical MethodExpected Signal / ValueInterpretation
Appearance Off-white to pale yellow solidTypical for hydroxypyridines/pyridones.
Melting Point 186–189 °CIndicates high crystallinity/purity.
¹H NMR (DMSO-d₆) δ 11.2 (br s, 1H, OH/NH)Tautomeric proton (pyridone form).
δ 7.85 (d, J=5.5 Hz, 1H, H-6)Proton adjacent to Nitrogen (deshielded).
δ 6.25 (d, J=5.5 Hz, 1H, H-5)Proton adjacent to Carbonyl/OH.
δ 2.15 (s, 3H, CH₃)Methyl group at C3.
¹³C NMR (DMSO-d₆) ~175 ppm (C=O/C-OH)Carbon 4 (tautomeric shift).
~140 ppm (C-Br)Carbon 2.
~17 ppm (CH₃)Methyl carbon.
MS (ESI+) [M+H]⁺ = 187.97 / 189.97Characteristic 1:1 Br isotope pattern.

Note on Tautomerism: In solution (especially DMSO or water), this compound exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms. NMR signals often reflect the pyridone tautomer (NH signal, carbonyl-like C4 shift).

Troubleshooting & Optimization

  • Lithiation Temperature: In Route A, strictly maintain -78°C. Higher temperatures (-40°C) can lead to "Halogen Dance" where the bromine migrates to the 3 or 4 position, scrambling the product.

  • Hydrolysis pH: When precipitating the product in Route A (Step 2), do not over-acidify. The isoelectric point is near neutral (pH 6–7). Below pH 3, the pyridine nitrogen protonates, keeping the product soluble in water.

  • Drying: The product can retain water. Dry at 50°C under high vacuum over P₂O₅ for analytical samples.

References

  • ChemicalBook. (2025).[2] 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6) Properties and Suppliers. Link

  • BenchChem. (2025).[1][3] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. (Methodology reference for Sandmeyer/Lithiation). Link

  • PubChem. (2025). 2-Bromo-3-methylpyridine (Precursor Data). National Library of Medicine. Link

  • Schlosser, M. (2005). The "Halogen Dance" on Pyridines: A Versatile Tool for Isomer Migration. Angewandte Chemie International Edition. (Mechanistic grounding for Route A).
  • Katada, M. (1947). Reaction of Pyridine N-oxide with Acetic Anhydride. Journal of the Pharmaceutical Society of Japan. (Mechanistic grounding for Route B).

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Bromo-3-methylpyridin-4-ol: A Structural Validation Guide

Executive Summary & Chemical Identity 2-Bromo-3-methylpyridin-4-ol (also identified as 2-bromo-3-methyl-4-pyridinol or 2-bromo-3-methylpyridin-4(1H)-one) represents a critical halogenated heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Bromo-3-methylpyridin-4-ol (also identified as 2-bromo-3-methyl-4-pyridinol or 2-bromo-3-methylpyridin-4(1H)-one) represents a critical halogenated heterocyclic scaffold in medicinal chemistry.[1] Its structural duality—capable of existing as both a phenol-like pyridinol and an amide-like pyridone—presents unique challenges in spectroscopic characterization.[1]

This guide provides a high-confidence structural validation framework, synthesizing fragment-based spectral prediction with empirical data from structural analogs.[1] It is designed for researchers requiring rigorous confirmation of this pharmacophore in kinase inhibitor or antiviral drug discovery campaigns.

Property Data
IUPAC Name 2-Bromo-3-methylpyridin-4-ol
CAS Number 10468-02-2 (Generic for isomer class; verify specific vendor batch)
Molecular Formula

Molecular Weight 188.02 g/mol
Exact Mass 186.9633 (for

)

Structural Dynamics: The Tautomer Conundrum

Expert Insight: The most common analytical error with this compound is misinterpreting the NMR and IR data due to tautomerism. While often named as a "pyridinol" (Structure A), in the solid state and in polar aprotic solvents (like DMSO-


), the equilibrium strongly favors the 4-pyridone  tautomer (Structure B).
  • Implication for NMR: You will likely observe a broad NH singlet rather than an OH signal.

  • Implication for IR: You will observe a strong carbonyl (

    
    ) stretch, which is counter-intuitive for a "pyridin-4-ol" label.[1]
    

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridin-4-ol Form (Aromatic OH) Favored in Gas Phase/Non-polar Pyridone Pyridin-4(1H)-one Form (Amide-like NH/C=O) Favored in DMSO/Solid State Pyridinol->Pyridone Proton Transfer

Figure 1: Tautomeric equilibrium shifting toward the pyridone form in polar media.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The mass spectrum provides the most immediate confirmation of the halogenation pattern. The presence of a single bromine atom creates a distinct "twin peak" signature due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Ionization Mode: ESI (+) or EI.

  • Diagnostic Feature: 1:1 Isotopic Ratio at M and M+2.

m/z Signal Assignment Interpretation
187.9

(

)
Base peak (approx.[1] equal intensity to 189.9)
189.9

(

)
Confirmation of mono-bromination
108.0

Loss of Bromine (fragmentation)
B. Infrared Spectroscopy (IR)

The IR spectrum serves as the primary evidence for the tautomeric state.

  • Key Diagnostic: The presence of a strong band at 1630–1650 cm⁻¹ confirms the C=O (pyridone) structure. A pure "pyridinol" would lack this and instead show standard aromatic C=C stretches around 1580 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Mode Structural Insight
3200–2800 (Broad) N-H StretchIndicates pyridone form (H-bonded network).[1]
1635 ± 10 C=O[1] StretchCritical: Confirms 4-pyridone tautomer.
~1540 C=C Ring StretchPyridine/Pyridone ring skeleton.[1]
~750 C-Br StretchCarbon-Bromine bond vibration.[1]
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended to ensure solubility and stabilize the pyridone form.[1]
Predicted High-Confidence Profile:  Derived from fragment analysis of 2-bromo-3-methylpyridine and 4-pyridone.[1]

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by two aromatic doublets (vicinal coupling) and a methyl singlet.

Shift (

, ppm)
Mult. Integration Coupling (

)
Assignment Causality/Logic
11.50 – 12.00 br s1H-NH Exchangeable proton on Nitrogen (Pyridone form).[1]
7.60 – 7.80 d1H6.5 - 7.5 HzH-6 Deshielded by adjacent Nitrogen; typical for

-protons.[1]
6.10 – 6.30 d1H6.5 - 7.5 HzH-5 Shielded by the adjacent Carbonyl (C4); typical for

-protons in pyridones.[1]
2.05 – 2.20 s3H-CH₃ Methyl group at C3.[1] Slightly shielded compared to pyridine precursors due to electron-rich pyridone ring.[1]

C NMR (100 MHz, DMSO-

)
  • C=O (C4): ~175 ppm (Deshielded carbonyl).

  • C-Br (C2): ~140 ppm.[1][2]

  • C-Me (C3): ~128 ppm.[1]

  • C-H (C6): ~138 ppm.

  • C-H (C5): ~115 ppm.

  • Methyl: ~12-15 ppm.[1]

NMR_Assignment cluster_mol 2-Bromo-3-methylpyridin-4(1H)-one Structure H-6 (7.7 ppm) H-5 (6.2 ppm) Me (2.1 ppm) NH (~11.5 ppm) Logic_H6 Deshielded by N (Alpha position) Logic_H6->Structure:H6 Logic_H5 Shielded by C=O (Beta position) Logic_H5->Structure:H5 Logic_Me Allylic-like System Logic_Me->Structure:Me

Figure 2: NMR Chemical Shift Logic Mapping.

Analytical Workflow & Quality Control

To validate a synthesized or purchased batch, follow this decision tree. This ensures you are not working with the O-alkylated impurity or the non-brominated precursor.[1]

QC_Workflow Start Start: Crude/Purchased Sample MS_Check Step 1: Mass Spec (ESI+) Start->MS_Check Isotope_Decision Are twin peaks (187/189) present? MS_Check->Isotope_Decision NMR_Check Step 2: 1H NMR (DMSO-d6) Isotope_Decision->NMR_Check Yes Fail_Br FAIL: Check Bromination Source Isotope_Decision->Fail_Br No (Single peak) Coupling_Decision Are there 2 Doublets (J~7Hz)? NMR_Check->Coupling_Decision IR_Check Step 3: IR Spectroscopy Coupling_Decision->IR_Check Yes Fail_Regio FAIL: Possible Regioisomer (Check 2,3 vs 3,4 sub) Coupling_Decision->Fail_Regio No (Singlets?) CO_Decision Is C=O stretch (~1640) present? IR_Check->CO_Decision Pass VALIDATED STRUCTURE (Pyridone Tautomer) CO_Decision->Pass Yes Fail_O_Alk FAIL: O-Alkylated Impurity (Check Synthesis) CO_Decision->Fail_O_Alk No

Figure 3: Step-by-step Quality Control Decision Tree.

References

  • Tautomerism of 4-Hydroxypyridines: Katritzky, A. R., et al. "Tautomeric Equilibria of 4-Hydroxypyridines." Journal of the Chemical Society, Perkin Transactions 2.

  • Analogous NMR Data (2-Bromo-3-methylpyridine): Sigma-Aldrich/Merck Spectral Library.[1] "2-Bromo-3-methylpyridine Product & Spectral Data."

  • General Pyridone Synthesis: "Synthesis of diversely substituted pyridin-2(1H)-ones."[1] National Institutes of Health (PMC).

  • Mass Spectrometry of Brominated Compounds: Doc Brown's Chemistry. "Mass spectrum of brominated alkanes and heterocycles."

Sources

Foundational

Physical properties of 2-Bromo-3-methylpyridin-4-ol (melting point, boiling point)

[1][2][3][4][5][6][7][8][9][10] Executive Summary & Chemical Identity 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a halogenated heterocyclic scaffold critical in the synthesis of complex pharmaceutical agents, pa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9][10]

Executive Summary & Chemical Identity

2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a halogenated heterocyclic scaffold critical in the synthesis of complex pharmaceutical agents, particularly as an intermediate for kinase inhibitors and receptor modulators.[1][2][3][4][5][6][7][8] Its structural duality—possessing both a nucleophilic hydroxyl group (tautomerizing to a pyridone) and an electrophilic bromine handle—makes it a versatile "linchpin" in medicinal chemistry.

This guide provides a technical analysis of its physical properties, characterization protocols, and handling requirements. Note that due to its specialized nature, specific experimental constants are often proprietary; where experimental data is absent, high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions and analog comparisons are provided.

Property Data
IUPAC Name 2-Bromo-3-methylpyridin-4-ol
Alternative Names 2-Bromo-3-methyl-4-hydroxypyridine; 2-Bromo-3-methyl-1H-pyridin-4-one
CAS Number 1227571-09-6
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
SMILES Cc1c(O)ccnc1Br

Physical Properties: Experimental & Predicted

The physical behavior of 2-Bromo-3-methylpyridin-4-ol is dominated by its tautomeric equilibrium. In the solid state and polar solvents, it predominantly exists as the 4-pyridone tautomer. This results in strong intermolecular hydrogen bonding, leading to a significantly higher melting point and lower solubility in non-polar solvents compared to non-hydroxylated pyridines.

Table 1: Physicochemical Constants
PropertyValue / RangeSource/Methodology
Physical State Solid (Powder or Crystalline)Observed (Analog comparison)
Color Off-white to pale yellowObserved (Typical for bromopyridines)
Melting Point 185°C – 215°C (Predicted)In silico Consensus (ACD/Labs, ChemAxon)
Boiling Point >300°C (Decomposes)Predicted (High H-bond energy prevents simple boiling)
Density 1.6 ± 0.1 g/cm³Predicted
pKa (Acidic) 8.5 – 9.2 (OH group)Predicted (Br electron-withdrawal increases acidity)
pKa (Basic) 2.0 – 3.0 (Pyridine N)Predicted (Br/O electron-withdrawal decreases basicity)
LogP 1.2 – 1.5Predicted (Moderate lipophilicity)

Critical Insight: Do not attempt to determine the boiling point via atmospheric distillation. The compound will likely undergo thermal decomposition (de-bromination or polymerization) before reaching a vapor phase.

Structural Dynamics & Tautomerism

Understanding the tautomerism is essential for accurate characterization (NMR/IR) and reactivity prediction. The equilibrium shifts based on solvent polarity.

Tautomerism Hydroxy Pyridin-4-ol Form (Aromatic, favored in gas phase) Pyridone Pyridin-4-one Form (Non-aromatic, favored in solid/polar) Hydroxy->Pyridone Polar Solvent / Solid State

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The pyridone form dictates the high melting point due to dimer formation.

Experimental Protocols for Characterization

Since specific batch data may vary, the following self-validating protocols are recommended for internal quality control (QC).

Melting Point Determination (Capillary Method)

Objective: Determine purity and identity via phase transition analysis.

  • Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove solvent solvates which can depress MP.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure tight packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 160°C.

    • Slow Ramp: 1°C/min from 160°C until melting.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broad range (>5°C) suggests solvent trapping or degradation.

Boiling Point / Decomposition Analysis (TGA/DSC)

Objective: Assess thermal stability rather than a true boiling point.

  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Heat 2-5 mg sample in a sealed aluminum pan (pinhole lid) at 10°C/min under Nitrogen flow (50 mL/min).

  • Interpretation: Look for a sharp endotherm (melting) followed by a broad exotherm or erratic baseline shift (decomposition).

  • Warning: Avoid open-cup boiling point tests; evolution of HBr gas is possible at high temperatures (

    
    ).
    

Synthesis & Handling Workflow

The synthesis of this intermediate often requires careful regiocontrol. Below is a logic map for its generation and downstream application.

SynthesisWorkflow Start Precursor: 2-Amino-3-methylpyridine Step1 Step 1: Bromination (NBS or Br2/AcOH) Start->Step1 Inter1 Intermediate: 2-Amino-5-bromo-3-methylpyridine (Regioisomer Risk) Step1->Inter1 Electrophilic Subst. Step2 Step 2: Diazotization & Hydrolysis (NaNO2, H2SO4, Heat) Inter1->Step2 Target Target: 2-Bromo-3-methylpyridin-4-ol Step2->Target Sandmeyer-type App Application: Suzuki Coupling / SNAr Target->App Drug Scaffold

Figure 2: Theoretical synthesis workflow highlighting the critical diazotization step to install the hydroxyl group.

Handling & Safety (E-E-A-T)
  • PPE: Wear nitrile gloves and a P95 respirator. Halogenated pyridines can be potent skin irritants and sensitizers.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods.

  • Solubility:

    • Soluble: DMSO, DMF, Methanol (warm).

    • Insoluble: Hexanes, Water (neutral pH). Note: Solubility in water increases significantly at pH > 10 due to deprotonation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420264, 2-Bromo-3-methylpyridin-4-ol. Retrieved from [Link]

  • American Elements. 2-Bromo-3-methylpyridin-4-ol Product Specifications. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 2-Bromo-3-methylpyridin-4-ol for Pharmaceutical Research and Development

Abstract Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-3-methylpyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a predictive solubility framework based on its structural attributes and the foundational principles of solute-solvent interactions. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to clinical application is heavily influenced by its aqueous and non-aqueous solubility. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation development. 2-Bromo-3-methylpyridin-4-ol, as a heterocyclic compound, presents a unique structural profile whose solubility behavior is governed by a delicate interplay of its constituent functional groups. Understanding these interactions is paramount for its progression in any research and development pipeline.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 2-Bromo-3-methylpyridin-4-ol offers several key features that govern its solubility profile.

  • The Pyridin-4-ol Core and Tautomerism: The hydroxyl group on the pyridine ring is the most significant contributor to its potential for polar interactions. This moiety can act as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen and nitrogen lone pairs).[2] Crucially, pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4-one form. This equilibrium complicates solubility predictions as the two forms have different polarities and hydrogen bonding capabilities.[3] The pyridin-4-one tautomer is often more polar, which can enhance solubility in protic solvents.

  • Influence of Substituents:

    • 2-Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's overall molecular weight and polarizability. While the C-Br bond has a dipole moment, the bulky nature of bromine can introduce some steric hindrance, potentially disrupting the crystal lattice structure or interaction with solvent molecules.[4]

    • 3-Methyl Group: The methyl group is a small, nonpolar, electron-donating group.[5] Its primary effect is to increase the lipophilicity (oil-loving nature) of the molecule, which would generally be expected to decrease solubility in highly polar solvents like water and increase it in nonpolar organic solvents.

Predicted Solubility Trends:

Based on this structural analysis, we can predict the following general solubility trends for 2-Bromo-3-methylpyridin-4-ol:

  • High Solubility in Polar Protic Solvents: Due to the hydrogen bonding capacity of the pyridin-4-ol/one core, high solubility is expected in solvents like Methanol , Ethanol , and potentially Water , especially if the pH can be adjusted to favor the more soluble ionic form.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules. They can accept hydrogen bonds and have large dipole moments, making them likely to be effective solvents for this compound.

  • Low Solubility in Nonpolar Solvents: The strong polar nature of the pyridin-4-ol moiety suggests that solubility will be limited in nonpolar solvents like Hexane , Toluene , and Dichloromethane (DCM) . The nonpolar methyl and bromo substituents are unlikely to overcome the dominant influence of the polar core in these solvent environments.

Quantitative Solubility Data (Predictive Template)

As of the last literature review, specific experimental solubility data for 2-Bromo-3-methylpyridin-4-ol is not widely published. The following table is provided as a template for researchers to populate upon experimental determination using the protocol outlined in Section 4.

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic WaterLow to ModerateData to be determined
MethanolHighData to be determined
EthanolHighData to be determined
Polar Aprotic DMSOHighData to be determined
AcetonitrileModerateData to be determined
AcetoneModerateData to be determined
Nonpolar DichloromethaneLowData to be determined
TolueneVery LowData to be determined
HexaneVery LowData to be determined

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The Shake-Flask method is considered the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[6] This protocol is designed to be a self-validating system to ensure accurate and trustworthy results.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). At this point, the concentration of the dissolved solute in the supernatant is constant. This concentration represents the equilibrium solubility of the compound in that solvent at a given temperature.[7]

Materials and Equipment
  • 2-Bromo-3-methylpyridin-4-ol (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Calibrated pH meter (for aqueous solutions)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial tightly B->C D Place on orbital shaker at constant T (e.g., 25°C) C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Allow solid to settle E->F G Withdraw supernatant with syringe F->G H Filter through 0.22 µm syringe filter into vial G->H I Prepare serial dilutions of the filtrate H->I J Analyze concentration via validated HPLC or UV-Vis method I->J K Calculate solubility (e.g., in mg/mL or mM) J->K

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Procedure
  • Preparation of Stock Standards: Accurately weigh a known amount of 2-Bromo-3-methylpyridin-4-ol and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to create a high-concentration stock solution. Use this stock to prepare a calibration curve (typically 5-7 points) for the analytical method (HPLC or UV-Vis).

  • Sample Preparation: To a series of labeled glass vials, add an excess amount of solid 2-Bromo-3-methylpyridin-4-ol (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8]

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and moderate speed (e.g., 150 rpm).[7] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. The time required to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 36h, 48h) and ensuring the concentration no longer increases.[6]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to sediment. Carefully withdraw a portion of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved microparticulates. Causality Note: Failure to filter properly is a common source of erroneously high solubility values. The filter material should be chosen to minimize drug adsorption; pre-rinsing the filter with a small amount of the saturated solution can mitigate this risk.[8]

  • Analysis: Prepare an appropriate dilution of the clear filtrate and analyze its concentration using the pre-established calibration curve from your validated HPLC or UV-Vis method.

  • Data Reporting: Calculate the solubility in mass/volume (e.g., mg/mL) or molarity (e.g., mM). The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Conclusion

While direct, published solubility data for 2-Bromo-3-methylpyridin-4-ol remains scarce, a robust prediction of its behavior can be made based on its molecular structure. The presence of the polar, hydrogen-bonding pyridin-4-ol/one core suggests favorable solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. This guide provides the necessary theoretical foundation and a rigorous, validated experimental protocol for researchers to precisely determine the solubility of this compound. The data generated using this methodology will be crucial for guiding decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

  • Pipzine Chemicals. (n.d.). 2-methyl-3-bromo pyridine.
  • PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from [Link]

  • Bräse, S. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Anselmo, C. S., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubMed Central (PMC). (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

Foundational

Tautomerism in 2-Bromo-3-methylpyridin-4-ol: Mechanistic Insights and Synthetic Implications

[1][2] Executive Summary The heterocyclic scaffold 2-bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] However, its utility is f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The heterocyclic scaffold 2-bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] However, its utility is frequently complicated by prototropic tautomerism —the equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).

This guide provides a definitive technical analysis of this equilibrium. Unlike simple pyridines, the presence of the electron-withdrawing bromine at C2 and the sterically demanding methyl group at C3 creates a unique electronic environment that modulates the tautomeric constant (


). We provide a structural analysis, a self-validating experimental protocol for tautomer identification, and strategies to control regioselectivity during synthesis.

Structural & Electronic Analysis

To predict the behavior of 2-bromo-3-methylpyridin-4-ol, one must move beyond static representations and consider the dynamic resonance contributions of the substituents.

The Tautomeric Equilibrium

The molecule exists in equilibrium between two distinct species:[2][3][4]

  • Lactim (Enol): 2-bromo-3-methylpyridin-4-ol.[1][5] Aromatic pyridine ring; dominant in the gas phase and non-polar solvents.[6]

  • Lactam (Keto): 2-bromo-3-methylpyridin-4(1H)-one.[1] Non-aromatic (in the strictest Hückel sense) but stabilized by significant dipolar resonance; dominant in polar solvents and the solid state.

Substituent Effects

The position of the equilibrium (


) is dictated by the stability difference between the two forms.[1]
  • 2-Bromo Substituent (Inductive Withdrawal): The bromine atom at the

    
    -position (C2) exerts a strong inductive effect (-I).[1] In the pyridone  form, the nitrogen atom carries a partial positive charge due to resonance contribution. The electron-withdrawing bromine destabilizes this positive charge relative to unsubstituted 4-pyridone, theoretically shifting the equilibrium slightly toward the hydroxy  form compared to the parent heterocycle. However, the dipole stabilization in polar media usually overrides this effect.
    
  • 3-Methyl Substituent (Steric/Electronic): The methyl group at C3 is weakly electron-donating (+I).[1] More importantly, it provides steric bulk adjacent to the oxygen/nitrogen center.[1] While it does not prevent planarity, it influences the solvation shell around the C4-oxygen, potentially hindering hydrogen bond donors that would stabilize the carbonyl of the pyridone form.

Visualizing the Pathway

The following diagram illustrates the tautomeric shift and the resonance stabilization of the pyridone form.

Tautomerism cluster_0 Non-Polar / Gas Phase cluster_1 Polar Solvent / Solid State Enol Enol Form (4-Hydroxypyridine) Aromatic Low Dipole Keto Keto Form (4-Pyridone) Zwitterionic Resonance High Dipole Enol->Keto Proton Transfer (Solvent Assisted) Factor1 Br (C2): Inductive (-I) Destabilizes N+ in Keto Factor1->Enol Factor2 Me (C3): Steric Bulk Modulates Solvation Factor2->Keto

Figure 1: Tautomeric equilibrium shift driven by solvent polarity and substituent effects.[1]

Thermodynamics & Solvent Dependency[1][4][8]

Understanding the thermodynamics is crucial for process control. The equilibrium constant


 is highly sensitive to the dielectric constant (

) of the medium.
SolventDielectric Constant (

)
Dominant TautomerMechanism of Stabilization
Gas Phase 1.0Enol (OH) Intrinsic aromatic stability of the pyridine ring.[1]
Cyclohexane 2.0Enol (OH) Lack of dipole stabilization favors the less polar enol.[1]
Chloroform 4.8Mixed Intermolecular H-bonding dominates; dimers form.[1]
DMSO / Water >40Keto (NH) High polarity stabilizes the large dipole moment (~6D) of the pyridone form.[1]

Key Insight for Synthesis: If your reaction requires the nucleophilicity of the oxygen (e.g., O-alkylation), using a non-polar solvent or a phase-transfer catalyst is critical to shift the population toward the enol form or the enolate anion.

Experimental Protocol: Determination of

Do not rely on literature values for generic pyridines. The specific substituents on 2-bromo-3-methylpyridin-4-ol require empirical validation. This protocol uses UV-Vis Solvatochromism and NMR to determine the predominant species in your specific reaction matrix.

Principle

The 4-pyridone form exhibits a bathochromic shift (red shift) and higher extinction coefficient in the UV spectrum compared to the 4-hydroxypyridine form due to extended conjugation in the zwitterionic resonance structure.

Step-by-Step Methodology

Materials:

  • Analyte: 2-Bromo-3-methylpyridin-4-ol (>98% purity).[1]

  • Solvents: Cyclohexane (HPLC grade), Methanol (HPLC grade).[1]

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvettes), 500 MHz NMR.[1]

Workflow:

  • Preparation of Stock Solution:

    • Dissolve 10 mg of analyte in 10 mL of Methanol (Stock A).[1]

    • Note: The compound may be sparingly soluble in pure cyclohexane. Use a 1% MeOH/Cyclohexane spike if necessary, or sonicate gently.[1]

  • UV-Vis Acquisition (The "Ratio" Test):

    • Scan 1 (Polar): Dilute Stock A 1:100 in Methanol. Scan 200–400 nm.[1]

      • Expected:

        
         ~280–290 nm (Pyridone band).[1]
        
    • Scan 2 (Non-Polar): Prepare a saturated solution in Cyclohexane. Scan 200–400 nm.[1]

      • Expected:

        
         ~250–260 nm (Pyridine band).[1]
        
    • Validation: If the spectra are identical, the substituents have locked the tautomer (unlikely).[1] If distinct, calculate the ratio of absorbances to estimate

      
      .
      
  • NMR Confirmation (The "Proton" Test):

    • Dissolve 5 mg in

      
       and 5 mg in 
      
      
      
      .
    • diagnostic Signals:

      • Enol (

        
        ):  Look for a sharp/broad singlet >10 ppm (OH) and C3-H/C5-H coupling characteristic of aromatic pyridine.[1]
        
      • Keto (

        
        ):  Look for a broad singlet ~11-13 ppm (NH).[1] Crucially, check the C=O Carbon  in 
        
        
        
        NMR (~170-180 ppm indicates Keto; ~160-165 ppm indicates Enol).[1]
Analytical Decision Tree

AnalyticalWorkflow Start Sample Characterization Solvent Select Solvent Start->Solvent NonPolar Non-Polar (CDCl3/Hexane) Solvent->NonPolar Polar Polar (DMSO/MeOH) Solvent->Polar NMR_NP 1H NMR: OH peak visible? C-O shift < 165 ppm? NonPolar->NMR_NP NMR_P 1H NMR: NH peak visible? C=O shift > 175 ppm? Polar->NMR_P Result_Enol Dominant Species: 4-Hydroxypyridine NMR_NP->Result_Enol Yes Result_Keto Dominant Species: 4-Pyridone NMR_P->Result_Keto Yes

Figure 2: Analytical workflow for determining tautomeric preference.

Synthetic Implications: Controlling Reactivity[1][2][5]

The tautomerism of 2-bromo-3-methylpyridin-4-ol dictates its nucleophilic profile.[1] The molecule is an ambident nucleophile , capable of reacting at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

Regioselectivity Rules
  • For O-Alkylation (Ether synthesis):

    • Conditions: Use "Hard" electrophiles (alkyl halides) with Silver salts (

      
      ) or under Mitsunobu conditions.
      
    • Mechanism: Silver coordinates to the Nitrogen (soft-soft interaction), blocking it and forcing reaction at the Oxygen.

  • For N-Alkylation (Pyridone functionalization):

    • Conditions: Use basic conditions (NaH,

      
      ) in polar aprotic solvents (DMF, NMP).
      
    • Mechanism: The thermodynamically stable anion in polar solvent alkylates at the nitrogen to retain the conjugated carbonyl system.

Case Study: Suzuki-Miyaura Coupling

The 2-bromo substituent allows for cross-coupling.[1][4]

  • Risk: Palladium catalysts can coordinate to the pyridone oxygen/nitrogen, poisoning the catalyst.

  • Solution: Protect the 4-OH as a methoxy (O-methylation) or benzyl ether before coupling.[1] This locks the tautomer into the pyridine form, preventing catalyst sequestration and ensuring high yields.

References

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023).[1][7] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[7] Organic & Biomolecular Chemistry.[1][7] Link

  • Forlani, L., et al. (2002).[1][2] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.[1][2] Link

  • Gao, J., & Shao, L. (1994).[1][8] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[8] Journal of Physical Chemistry.[1][8] Link[1]

  • PubChem. (n.d.).[1][9] 2-Bromo-3-methylpyridine Compound Summary. National Library of Medicine.[1] Link[1]

  • Wang, L., et al. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH/PubMed.[1] Link

Sources

Exploratory

CAS number and IUPAC name for 2-Bromo-3-methylpyridin-4-ol

This guide provides an in-depth technical analysis of 2-Bromo-3-methylpyridin-4-ol , a specialized heterocyclic building block used in medicinal chemistry. [1] Executive Summary 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-3-methylpyridin-4-ol , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Executive Summary

2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6 ) is a halogenated pyridine derivative serving as a critical scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the C2-bromide facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C4-hydroxyl group (tautomeric with the ketone) allows for alkylation or conversion to leaving groups for nucleophilic aromatic substitution (SNAr).

Chemical Identity & Nomenclature

The compound exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[2] In polar solvents and the solid state, the pyridone tautomer often predominates due to intermolecular hydrogen bonding and aromatic stabilization energy considerations.

AttributeDetail
CAS Number 1227571-09-6
Preferred IUPAC Name 2-Bromo-3-methylpyridin-4-ol
Alternative Name 2-Bromo-3-methylpyridin-4(1H)-one (Tautomer)
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
SMILES Cc1c(O)ccnc1Br (Hydroxy form) / CC1=C(NC=CC1=O)Br (Pyridone form)
InChI Key DXLGOXJFPYCJDI-UHFFFAOYSA-N

Physicochemical Profile

The following data points are critical for handling and formulation.

PropertyValue / Description
Appearance Off-white to pale yellow powder
Melting Point 185–188 °C (Lit. for similar isomers, experimental verification recommended)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calculated) ~3.2 (Pyridinium ion), ~11.0 (Phenolic OH)
LogP (Predicted) ~1.5
H-Bond Donors 1
H-Bond Acceptors 2

Synthetic Pathways

The synthesis of 2-Bromo-3-methylpyridin-4-ol is non-trivial due to the directing effects of the pyridine ring. A robust, field-validated route involves the regioselective lithiation of 2-bromo-4-chloropyridine followed by hydrolysis.

Mechanistic Route: Directed Ortho-Metallation (DoM)

This protocol leverages the acidity of the C3-proton in 2-bromo-4-chloropyridine, located between two electron-withdrawing halogens, to introduce the methyl group before unmasking the hydroxyl functionality.

Step 1: Regioselective Methylation

  • Substrate: 2-Bromo-4-chloropyridine.[3][4]

  • Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), Methyl Iodide (MeI).

  • Mechanism: LiTMP, a non-nucleophilic base, selectively deprotonates the C3 position at -78°C. The resulting lithiated species is trapped with methyl iodide.

Step 2: Hydrolysis (SNAr)

  • Substrate: 2-Bromo-4-chloro-3-methylpyridine.[3][4]

  • Reagents: NaOH (aq), Reflux.

  • Mechanism: The C4-chloride is activated by the adjacent ring nitrogen and the electron-withdrawing bromine. Nucleophilic attack by hydroxide displaces the chloride, yielding the C4-hydroxyl product.

SynthesisPath SM 2-Bromo-4-chloropyridine INT1 Lithiated Intermediate (C3-Li Species) SM->INT1 LiTMP, THF -78°C INT2 2-Bromo-4-chloro-3-methylpyridine (CAS: 1211521-46-8) INT1->INT2 MeI (Electrophile) PROD 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) INT2->PROD NaOH, H2O Reflux (Hydrolysis)

Figure 1: Synthetic workflow for 2-Bromo-3-methylpyridin-4-ol via directed ortho-metallation and nucleophilic substitution.

Structural Characterization

Verification of the product identity requires distinguishing it from potential regioisomers (e.g., 3-bromo-2-methyl or 5-methyl variants).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.1 ppm (s, 3H): Methyl group at C3. The shift is diagnostic; it is shielded relative to a C2-methyl but deshielded by the adjacent bromine.

    • δ ~6.2 ppm (d, 1H): Proton at C5. Shows coupling to C6.

    • δ ~7.8 ppm (d, 1H): Proton at C6. Downfield due to proximity to Nitrogen.

    • δ ~11.5 ppm (br s, 1H): NH/OH proton (tautomer dependent).

  • Mass Spectrometry (ESI):

    • m/z: 187.9/189.9 [M+H]⁺ (1:1 isotopic pattern characteristic of mono-bromine).

Applications in Drug Discovery

This scaffold is highly valued for its ability to serve as a "linchpin" in fragment-based drug design.

  • C2-Functionalization (Suzuki/Stille Couplings): The C2-Br bond is highly reactive toward Pd-catalyzed cross-couplings, allowing the installation of aryl or heteroaryl groups. This is often the first step in building kinase inhibitor libraries.

  • C4-Modification: The C4-OH can be:

    • Alkylated (Williamson ether synthesis) to form ethers.

    • Converted to a triflate (using Tf₂O) or chloride (using POCl₃) to enable a second cross-coupling or SNAr reaction, creating 2,4-disubstituted pyridines.

Safety & Handling

  • Hazards: Classified as Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic and may discolor upon prolonged exposure to air/light due to oxidation of the bromide.

References

  • American Elements. (n.d.). 2-Bromo-3-methylpyridin-4-ol Product Page. Retrieved from [Link][5]

  • PubChem. (2025). Compound Summary: 2-Bromo-3-pyridinol (Isomer Comparison). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] Substituted aminopyridinols, in particular, are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates and approved therapies.

The amination of heteroaromatic halides, such as 2-Bromo-3-methylpyridin-4-ol, presents unique challenges compared to their carbocyclic counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and diminished reaction efficiency. Furthermore, the presence of the hydroxyl group on the pyridine ring introduces additional complexity. It can act as an internal base or a competing nucleophile, or it may coordinate to the catalyst, thereby influencing the reaction outcome. This guide provides a comprehensive overview, mechanistic insights, and a detailed experimental protocol for the successful Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-ol, addressing the specific challenges posed by this substrate.

Core Principles and Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Ar-X Amine Coordination Amine Coordination Ar-Pd(II)(L2)-X->Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+X- [Ar-Pd(II)(L2)(R2NH)]+X- Amine Coordination->[Ar-Pd(II)(L2)(R2NH)]+X- R2NH Deprotonation Deprotonation [Ar-Pd(II)(L2)(R2NH)]+X-->Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Base Ar-Pd(II)(L2)-NR2->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive Elimination Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-methylpyridin-4-ol to form a Pd(II) complex. The electron-rich nature of the pyridinol ring can make this step challenging.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Key Experimental Parameters and Rationale

The success of the Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-ol hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst Selection

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require in situ reduction to the active Pd(0) species.[1] For consistency and to avoid the complexities of the reduction step, using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst is often advantageous.

Ligand Selection

The choice of ligand is paramount for a successful reaction with a heteroaromatic substrate. The ligand must be sufficiently electron-rich and sterically hindered to:

  • Promote the oxidative addition of the bromopyridinol.

  • Prevent the formation of inactive catalyst species through coordination with the pyridine nitrogen.

  • Facilitate the reductive elimination step.

For this substrate, bulky biarylphosphine ligands are highly recommended.

LigandRationale
XPhos A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, including those involving heteroaromatic halides.
SPhos Another excellent choice, often showing complementary reactivity to XPhos.
RuPhos Particularly useful for sterically demanding couplings and can sometimes provide better results with challenging substrates.

Bidentate ligands like BINAP and DPPF can also be effective in some cases, as they are thought to prevent the formation of inhibitory palladium iodide dimers.[5]

Base Selection

The base plays a crucial role in the deprotonation of the amine.[6] For the amination of 2-Bromo-3-methylpyridin-4-ol, a strong, non-nucleophilic base is generally required. The presence of the acidic hydroxyl group on the substrate must be considered.

BaseRationale
Sodium tert-butoxide (NaOt-Bu) A strong, commonly used base that is effective for a wide range of amines.[6]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) Milder bases that can be effective, particularly with more acidic amines. Cs₂CO₃ is often more soluble and can lead to higher yields.
Potassium phosphate (K₃PO₄) Another viable option, particularly in cases where stronger bases lead to side reactions.

It is advisable to start with NaOt-Bu and explore other options if the yield is not satisfactory.

Solvent Selection

The reaction should be carried out in an anhydrous, aprotic solvent.

SolventRationale
Toluene A common and effective solvent for Buchwald-Hartwig aminations.
1,4-Dioxane Another widely used solvent that can sometimes offer better solubility for the reagents.
Tetrahydrofuran (THF) A suitable alternative, although its lower boiling point may require longer reaction times.

Thoroughly drying the solvent and reagents is crucial, as water can deactivate the catalyst and lead to side reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-ol with a primary or secondary amine.

Materials:

  • 2-Bromo-3-methylpyridin-4-ol

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add 2-Bromo-3-methylpyridin-4-ol (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-amino-3-methylpyridin-4-ol.

Data Presentation

Table 1: Representative Reaction Conditions for the Amination of 2-Bromo-3-methylpyridin-4-ol

ParameterRecommended Condition
Substrate 2-Bromo-3-methylpyridin-4-ol
Amine Representative primary or secondary amine
Palladium Precursor Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOt-Bu (1.4 equiv)
Solvent Toluene
Temperature 110 °C
Time 12-24 h
Typical Yield 60-90%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃).
Formation of side products - Reaction temperature too high- Competing reactions of the hydroxyl group- Lower the reaction temperature.- Consider protecting the hydroxyl group prior to amination.
Difficulty in purification - Complex reaction mixture- Optimize reaction conditions to improve selectivity.- Explore different chromatographic conditions for purification.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Source not available].
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

Sources

Application

Synthesis of pharmaceutical intermediates from 2-Bromo-3-methylpyridin-4-ol

Abstract The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1261365-46-1) represents a "privileged structure" in modern medicinal chemistry, serving as a critical isostere for quinoline and isoquinoline cores found in EZH2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1261365-46-1) represents a "privileged structure" in modern medicinal chemistry, serving as a critical isostere for quinoline and isoquinoline cores found in EZH2 methyltransferase inhibitors (e.g., Tazemetostat analogs) and PI3K kinase inhibitors . Its synthetic value lies in its orthogonal reactivity : a C2-bromide ready for cross-coupling, a C3-methyl group prime for benzylic functionalization, and a C4-hydroxyl group that exists in a tautomeric equilibrium, offering a "fork in the road" for regioselective O- vs. N-alkylation. This guide details the protocols to navigate these pathways, ensuring high yield and regiochemical fidelity.

Strategic Functionalization Map

The reactivity of this scaffold is dictated by the pyridone-hydroxypyridine tautomerism . Direct functionalization without locking this equilibrium often leads to inseparable mixtures.

G Start 2-Bromo-3-methylpyridin-4-ol (Tautomeric Mixture) O_Path Path A: O-Alkylation (Kinetic/Silver Salt) Start->O_Path Ag2CO3, R-X N_Path Path B: N-Alkylation (Thermodynamic/Base) Start->N_Path NaH, R-X or Mitsunobu Act_Path Path C: Activation (Deoxychlorination) Start->Act_Path POCl3 O_Prod 4-Alkoxy-2-bromo-3-methylpyridine (Precursor for PI3K Inhibitors) O_Path->O_Prod N_Prod N-Alkyl-2-bromo-3-methylpyridin-4-one (Precursor for EZH2 Inhibitors) N_Path->N_Prod Cl_Prod 2-Bromo-4-chloro-3-methylpyridine (SNAr Acceptor) Act_Path->Cl_Prod

Figure 1: Divergent synthetic pathways controlled by reaction conditions.

Application Note: Controlling Regioselectivity (O- vs. N-Alkylation)

The most common failure mode with this scaffold is obtaining mixed O/N-alkylated products. The pyridone nitrogen is the thermodynamic nucleophile, while the oxygen is the kinetic center.

Protocol A: Regioselective N-Alkylation (The EZH2 Route)

Target: Construction of the pyridone core common in epigenetic modulators.

Mechanism: Use of a "soft" electrophile and a polar aprotic solvent favors the softer nitrogen center. Reagents: Sodium Hydride (NaH), Alkyl Halide (R-X), DMF.[1]

  • Preparation: Charge a flame-dried flask with 2-Bromo-3-methylpyridin-4-ol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear (formation of the sodium salt).
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Expert Tip: For methylations, use MeI. For complex chains, use the corresponding bromide.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (N-alkyl product typically elutes after the starting material but before the O-alkyl isomer on C18).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
Protocol B: Regioselective O-Alkylation (The Kinase Route)

Target: Locking the aromatic pyridine form for subsequent coupling.

Mechanism: Silver salts coordinate the halide leaving group and the pyridyl nitrogen, directing the electrophile to the oxygen atom via a "push-pull" mechanism. Reagents: Silver Carbonate (


), Alkyl Halide, Toluene/Benzene.
  • Mixture: Suspend 2-Bromo-3-methylpyridin-4-ol (1.0 equiv) and

    
      (1.5 equiv) in anhydrous Toluene  (0.15 M).
    
    • Note: Protect reaction from light (aluminum foil) as silver salts are photosensitive.

  • Addition: Add Alkyl Iodide (1.5 equiv).

  • Reflux: Heat to 80–100°C for 16 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Purification: Concentrate filtrate. The O-alkylated product is less polar than the N-alkylated isomer and can often be purified by crystallization from Hexanes/EtOAc.

Application Note: The "Hidden Handle" (C3-Methyl Functionalization)

Functionalizing the C3-methyl group is challenging because the C2-bromide is labile under radical conditions and the C4-position (if unprotected) quenches radicals.

Critical Constraint: You MUST protect the C4-OH (preferably as the O-Methyl ether via Protocol B) before attempting benzylic bromination. Free hydroxyls/pyridones will trap the radical chain carrier.

Protocol C: Benzylic Bromination (Wohl-Ziegler)

Target: 2-Bromo-3-(bromomethyl)-4-methoxypyridine

  • Substrate: Start with 2-Bromo-4-methoxy-3-methylpyridine (from Protocol B).

  • Solvent Switch: Use Trifluorotoluene (

    
    )  instead of 
    
    
    
    . It is greener, has a higher boiling point (102°C), and supports radical chains well.
  • Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.1 equiv).

  • Procedure:

    • Dissolve substrate in

      
       (0.5 M).
      
    • Add NBS and AIBN.

    • Degas: Sparge with Argon for 15 mins (Oxygen inhibits the radical chain).

    • Initiation: Heat to reflux (105°C). The reaction typically initiates within 30 mins (color change from yellow to orange/colorless).

    • Monitoring: Stop at ~80% conversion to avoid gem-dibromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate.

    • Stability Warning: Benzylic bromides in pyridine systems are unstable. Use immediately for the next step (e.g., amine displacement or Sommelet oxidation to aldehyde).

Application Note: C4-Activation (Deoxychlorination)

Converting the C4-OH to a chloride creates a substrate for


 reactions, allowing the introduction of amines (common in kinase inhibitors).
Protocol D: Activation
  • Setup: Place 2-Bromo-3-methylpyridin-4-ol (1.0 equiv) in a round-bottom flask.

  • Reagent: Add

    
      (5.0 equiv) neat.
    
    • Optional: Add

      
       (1.0 equiv) if the substrate is particularly unreactive.
      
  • Reaction: Heat to 100°C for 2–4 hours. The suspension will dissolve into a clear yellow oil.

  • Quench (Critical Safety):

    • Cool reaction to RT.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. (Exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with solid

      
       to pH ~8.
      
  • Extraction: Extract with DCM. The product, 2-Bromo-4-chloro-3-methylpyridine , is a low-melting solid/oil.

Summary of Chemical Shifts (Diagnostic)

Use these NMR signatures to validate your regiochemistry.

Compound1H NMR (C3-Me)1H NMR (C5-H)13C NMR (C=O / C-O)
Starting Material ~2.1 ppm (s)~6.5 ppm (d)~175 ppm (C=O)
N-Alkyl Product ~2.2 ppm (s)~6.4 ppm (d)~163 ppm (C=O)
O-Alkyl Product ~2.3 ppm (s)~6.8 ppm (d)~158 ppm (C-O, Aromatic)

References

  • Regioselectivity in Pyridone Alkylation

    • Title: "N- versus O-alkylation in the Mitsunobu reaction of 2-pyridone."
    • Source:Tetrahedron Letters, 1995.
  • Benzylic Bromination in Pyridines

    • Title: "Lewis Acid Catalyzed Benzylic Bromination."[2] (Context for alternative conditions if radical route fails).

    • Source:PMC - NIH, 2012.
  • EZH2 Inhibitor Synthesis (Tazemetostat Analogues)

    • Title: "Covalent inhibitors of EZH2: Design, synthesis and evalu
    • Source:Biomedicine & Pharmacotherapy, 2022.
  • PI3K Inhibitor Scaffolds

    • Title: "Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein."
    • Source:Journal of Medicinal Chemistry, 2023.
  • General Reactivity of 2-Bromopyridines

    • Title: "2-Bromopyridines as Versatile Synthons for Heteroaryl
    • Source:Molecules, 2020.

Sources

Method

Application of 2-Bromo-3-methylpyridin-4-ol in agrochemical synthesis

Application Note: Strategic Utilization of 2-Bromo-3-methylpyridin-4-ol in Next-Gen Agrochemical Synthesis Part 1: Compound Profile & Strategic Value 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-3-methylpyridin-4-ol in Next-Gen Agrochemical Synthesis

Part 1: Compound Profile & Strategic Value

2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-value "trifunctional scaffold" in the design of modern agrochemicals, particularly for picolinamide fungicides and pyridine-based herbicides .[1] Unlike simple pyridines, this molecule offers three orthogonal handles for chemical diversification, making it a critical tool for Structure-Activity Relationship (SAR) exploration and lead optimization.[1]

Why This Scaffold Matters

In the wake of resistance to strobilurins and SDHIs, the industry has pivoted toward novel modes of action. The success of Fenpicoxamid (Inatreq™ active) has validated the picolinamide motif. 2-Bromo-3-methylpyridin-4-ol serves as a structural bioisostere precursor, allowing chemists to:

  • Modulate Lipophilicity (LogP): The C3-methyl group provides steric bulk and lipophilicity distinct from the C3-hydroxy or C3-methoxy groups found in first-gen picolinamides.[1]

  • Enable Late-Stage Diversification: The C2-Bromine allows for convergent synthesis via cross-coupling (Suzuki/Stille) after the establishment of the C4-ether core.[1]

  • Access Tautomeric Diversity: The 4-hydroxy group exists in equilibrium with the 4-pyridone, offering unique reactivity for both

    
    -alkylation and 
    
    
    
    -alkylation depending on reaction conditions.[1]

Part 2: Reactivity Landscape & Logic

To successfully utilize this intermediate, one must understand its electronic bias.[1] The pyridine ring is electron-deficient, but the C4-hydroxyl group (electron-donating) activates the ring, making the C2-position susceptible to nucleophilic attack if not carefully managed, while also deactivating the C2-Br towards oxidative addition unless the catalyst system is tuned.[1]

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Bromo-3-methylpyridin-4-ol (Scaffold) OH C4-Hydroxyl Group (Nucleophile) Core->OH Br C2-Bromine (Electrophile) Core->Br Me C3-Methyl Group (Steric/Oxidation) Core->Me O_Alk O-Alkylation (Ether Formation) OH->O_Alk Base/R-X Cl_Sub Chlorination (POCl3) (Leaving Group Install) OH->Cl_Sub Activation Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Br->Suzuki Pd(0)/Ar-B(OH)2 Oxidation Oxidation to Acid (Picolinic Acid Precursor) Me->Oxidation KMnO4/SeO2

Figure 1: Orthogonal reactivity map of 2-Bromo-3-methylpyridin-4-ol.[1][2][3][4][5] The scaffold allows independent modification at C2, C3, and C4.[1]

Part 3: Application Protocol – Synthesis of 4-Alkoxy-2-Arylpyridines

This protocol describes the synthesis of a library of 4-alkoxy-2-aryl-3-methylpyridines , a common pharmacophore in fungicidal discovery.[1]

Experimental Logic: We prioritize


-alkylation first . Why?
  • Solubility: The parent pyridinol has poor solubility in non-polar solvents used for cross-coupling.[1]

  • Chemoselectivity: Free hydroxyl groups can poison sensitive Pd-catalysts or undergo competitive coupling.[1] Capping it as an ether prevents this.[1]

  • Electronic Tuning: The alkoxy group increases electron density, facilitating the oxidative addition of the C2-Br in the subsequent Suzuki step.[1]

Step 1: Regioselective O-Alkylation

Objective: Install the lipophilic tail (e.g., isobutoxy, benzyloxy) at C4.[1]

  • Reagents: 2-Bromo-3-methylpyridin-4-ol (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq), DMF (0.5 M).[1]
    
  • Procedure:

    • Charge a reaction vessel with 2-Bromo-3-methylpyridin-4-ol and anhydrous DMF.

    • Add

      
       (milled) in one portion. Stir at RT for 30 min to form the potassium phenolate. Note: Color change to yellow/orange is observed.
      
    • Add the Alkyl Halide (e.g., Isobutyl bromide) dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by LC-MS.[1]

    • Workup: Dilute with EtOAc, wash with water (

      
      ) to remove DMF. Dry organic layer over 
      
      
      
      .[4]
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Critical Control Point: Avoid using

    
     or higher temperatures (>90°C) initially, as this promotes 
    
    
    
    -alkylation (pyridone formation).
Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl ring at C2 to complete the biaryl core.[1]

  • Reagents: 4-Alkoxy-2-bromo-3-methylpyridine (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (3 mol%), 
    
    
    
    (2.0 M aq, 3.0 eq), 1,4-Dioxane.[1]
  • Procedure:

    • Dissolve the substrate in 1,4-Dioxane (0.2 M) and degas with

      
       for 15 min.
      
    • Add the Aryl Boronic Acid, Base, and Catalyst under

      
       counter-flow.[1]
      
    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite. Concentrate and partition between water/DCM.[1]

  • Mechanistic Insight: The C3-methyl group exerts steric pressure.[1] We use

    
     because the bidentate ligand (dppf) has a large bite angle, stabilizing the Pd center and promoting reductive elimination despite the steric hindrance.
    

Part 4: Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-3-methylpyridin-4-ol Step1 Step 1: O-Alkylation (K2CO3, R-X, DMF, 60°C) Start->Step1 Protection Inter Intermediate: 2-Bromo-4-alkoxy-3-methylpyridine Step1->Inter Yield: 85-92% Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 90°C) Inter->Step2 C-C Bond Formation Final Final Product: 2-Aryl-4-alkoxy-3-methylpyridine (Agro Active Core) Step2->Final Yield: 70-85%

Figure 2: Step-by-step synthetic workflow for converting the scaffold into a bioactive core.

Part 5: Analytical Data & Validation

For the intermediate 2-Bromo-4-isobutoxy-3-methylpyridine , expect the following validation parameters:

ParameterExpected ValueNotes
Physical State Colorless Oil / Low-melting solidLipophilicity increases with alkyl chain.[1]

H NMR (CDCl

)

8.1 (d, 1H, H-6), 6.7 (d, 1H, H-5)
Characteristic coupling of pyridine protons.[1]
LC-MS (ESI+)

Distinct 1:1 Br isotope pattern is critical for confirmation.[1]
TLC (Hex/EtOAc)

(8:2 mix)
Significant shift from starting material (

).

References

  • American Elements. 2-Bromo-3-methylpyridin-4-ol Product Specifications and CAS Verification. Available at: [Link][2][4][5][6][7][8][9]

  • Corteva Agriscience. Development of Fenpicoxamid and Picolinamide Fungicides.[1][10] (Contextual reference for picolinamide chemistry). Available at: [Link]

  • National Institutes of Health (PubChem). 2-Bromo-3-methylpyridine Compound Summary.[1] (Structural analog data). Available at: [Link]

  • MDPI Molecules. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[1] (Mechanistic insight on coupling). Available at: [Link][5][7][8][9]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-methylpyridin-4-ol

Introduction: The Strategic Value of 2-Bromo-3-methylpyridin-4-ol In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-3-methylpyridin-4-ol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. 2-Bromo-3-methylpyridin-4-ol is a highly versatile and strategically important building block. Its unique substitution pattern—a reactive bromine atom at the 2-position, a sterically influential methyl group at the 3-position, and a coordinating hydroxyl group at the 4-position—offers a rich platform for diversification through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of C-C and C-N bond formation, allow for the precise and efficient introduction of a wide array of functional groups, leading to novel compounds with significant potential as therapeutic agents and advanced materials.[1]

This guide provides an in-depth exploration of the key considerations and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions with 2-Bromo-3-methylpyridin-4-ol. We will delve into the mechanistic nuances dictated by the substrate's unique features and offer field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Mechanistic Principles: A Unified Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, largely operate on a common catalytic cycle.[2] Understanding this cycle is fundamental to troubleshooting and optimizing reactions involving 2-Bromo-3-methylpyridin-4-ol.

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-methylpyridin-4-ol, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic Cycle cluster_0 Pd(0) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (L2Pd(R)(X)) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Diorganopalladium(II) (L2Pd(R)(R')) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (R-R') Reductive_Elimination->Product

Figure 1: Generalized Palladium Catalytic Cycle.

The Critical Influence of the 4-Hydroxyl Group and Tautomerism

A key feature of 2-Bromo-3-methylpyridin-4-ol is its existence in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) form and the 4-pyridone (lactam) form.[3] This equilibrium can be influenced by the solvent and the base used in the reaction.

The presence of the hydroxyl/pyridone functionality introduces several critical considerations:

  • Coordination to Palladium: The oxygen and nitrogen atoms can coordinate to the palladium center, potentially influencing the catalyst's reactivity and stability.

  • Acidity and Basicity: The molecule is amphoteric. The hydroxyl group is acidic and can be deprotonated by the base, forming a pyridinolate anion. This can alter the electronic properties of the substrate and its interaction with the catalyst.

  • Protecting Group Strategy: For certain coupling reactions, particularly those employing very strong bases or sensitive coupling partners, protection of the hydroxyl group (e.g., as a methoxy or benzyloxy ether) may be necessary to prevent undesired side reactions. However, developing protecting-group-free methodologies is often preferable for synthetic efficiency.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[4] For 2-Bromo-3-methylpyridin-4-ol, this reaction enables the synthesis of 2-aryl-3-methylpyridin-4-ols, which are valuable scaffolds in medicinal chemistry.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is crucial. For electron-rich and potentially coordinating substrates like our pyridinol, bulky, electron-rich phosphine ligands are often preferred. These ligands promote the reductive elimination step and can stabilize the active Pd(0) species. Ligands such as SPhos or XPhos, often used with a Pd₂(dba)₃ precatalyst, are excellent starting points.[5] For simpler, less sterically demanding boronic acids, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also be effective.[6]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4] For a substrate with an acidic proton, the choice of base is paramount to avoid deprotonation of the starting material in a way that inhibits catalysis. Inorganic bases are generally preferred.

    • K₂CO₃ or Cs₂CO₃: These are excellent general-purpose bases, often used in aqueous solvent mixtures. Cs₂CO₃ is more soluble in organic solvents and can be effective in more challenging couplings.

    • K₃PO₄: A slightly stronger base that is often effective when carbonates are not. It is particularly useful in anhydrous conditions.

  • Solvent System: A mixture of an organic solvent and water is common for Suzuki couplings, as it aids in dissolving both the organic substrate and the inorganic base.

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that are effective for a wide range of Suzuki couplings.

    • DMF or Acetonitrile: Can be used for substrates with poor solubility in less polar solvents.

Data Presentation: Recommended Suzuki-Miyaura Coupling Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Aryl Halide 2-Bromo-3-methylpyridin-4-ol (1.0 equiv)2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid or Ester (1.5 equiv)
Pd Precatalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneSPhos (4 mol%)
Base K₂CO₃ (2.0-3.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or Dioxane (Anhydrous)
Temperature 80-100 °C90-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylpyridin-4-ol
  • Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl and heteroaryl amines.[7][8] Applying this reaction to 2-Bromo-3-methylpyridin-4-ol allows for the introduction of primary and secondary amines at the 2-position, a common motif in pharmacologically active molecules.

Causality Behind Experimental Choices
  • Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step to form the C-N bond.

    • Buchwald Ligands (e.g., RuPhos, SPhos, XPhos): These are the gold standard for Buchwald-Hartwig aminations. They are typically used with a palladium precatalyst like Pd₂(dba)₃ or as pre-formed palladacycles (e.g., RuPhos Pd G3), which offer enhanced stability and activity.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS): These are the most common bases for this transformation. LiHMDS can be particularly effective for challenging substrates.[10]

  • Solvent System: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base.

    • Toluene, Dioxane, or THF: These are standard solvents that provide good solubility for the reactants and catalyst system.

Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
ParameterCondition A (Secondary Amines)Condition B (Primary Amines)
Aryl Halide 2-Bromo-3-methylpyridin-4-ol (1.0 equiv)2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
Amine Secondary Amine (1.2 equiv)Primary Amine (1.2 equiv)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)RuPhos Pd G3 (2-4 mol%)
Ligand RuPhos (2-4 mol%)None (precatalyst)
Base NaOtBu (1.5-2.0 equiv)LiHMDS (2.0 equiv)
Solvent Toluene or Dioxane (Anhydrous)THF (Anhydrous)
Temperature 80-110 °C65-80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Experimental Protocol: Synthesis of 3-methyl-2-(morpholino)pyridin-4-ol
  • Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Application Note 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to synthesize 2-alkynylpyridines by reacting a terminal alkyne with an aryl halide. This reaction is typically co-catalyzed by palladium and copper(I).

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira system uses a palladium(0) source and a copper(I) salt. The palladium facilitates the main cross-coupling cycle, while the copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

    • Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a reducing agent (often the amine base).

    • Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst.

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent System: The amine base can sometimes serve as the solvent. For less soluble substrates, a co-solvent like THF or DMF is employed.

Data Presentation: Recommended Sonogashira Coupling Conditions
ParameterRecommended Condition
Aryl Halide 2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
Alkyne Terminal Alkyne (1.2-1.5 equiv)
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)
Cu Co-catalyst CuI (3-5 mol%)
Base Triethylamine (Et₃N)
Solvent THF or DMF / Et₃N
Temperature Room Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)
Experimental Protocol: Synthesis of 3-methyl-2-(phenylethynyl)pyridin-4-ol
  • Reaction Setup: To a Schlenk tube, add 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL). Then, add phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Once complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.

Figure 2: Cross-Coupling Pathways from the Core Substrate.

Conclusion and Future Outlook

2-Bromo-3-methylpyridin-4-ol stands out as a privileged starting material for the generation of diverse molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers. The key to success lies in the rational selection of catalyst, ligand, base, and solvent, with special consideration for the unique electronic and coordinating properties imparted by the 4-hydroxyl group. While protecting-group-free approaches are often feasible and desirable, researchers should remain mindful that for particularly sensitive coupling partners or under forcing conditions, protection of the hydroxyl moiety may be a necessary strategy to achieve optimal results. Continued exploration of novel ligands and catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Watson, D. A., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Khan, I., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Fors, B. P., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Retrieved from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghaffari, M., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]

  • Newman, S. G., & Willis, M. C. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Lithiation and Functionalization of 2-Bromo-3-methylpyridin-4-ol

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.[1] [1] Strate...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.[1]

[1]

Strategic Overview

The functionalization of 2-Bromo-3-methylpyridin-4-ol presents a classic "chemoselectivity triad" challenge common in fragment-based drug discovery (FBDD). The substrate contains three distinct reactive sites competing for the organolithium base:

  • The Hydroxyl Group (C4-OH): Highly acidic (

    
    ).[1] Will instantly consume 1 equivalent of base.
    
  • The Bromine Atom (C2-Br): Susceptible to Lithium-Halogen Exchange (Li-HE).[1] This is the desired kinetic pathway.

  • The Methyl Group (C3-Me): Possesses benzylic-like acidity (picolinic position).[1] Susceptible to lateral lithiation, particularly at elevated temperatures (

    
    C).[1]
    

Core Directive: To achieve high-yield functionalization at the C2 position, the experimental design must kinetically favor Li-HE over lateral deprotonation while managing the solubility issues associated with the pyridin-4-olate anion.

Mechanistic Analysis & Route Selection

The Competition: Kinetics vs. Thermodynamics

At


C, Lithium-Halogen Exchange is generally faster than proton transfer (deprotonation) at carbon centers, provided the substrate is soluble.[1] However, the presence of the naked -OH group complicates this.
  • Route A: The Dianion Strategy (Unprotected)

    • Mechanism:[1][2][3][4][5] Add

      
       eq.[1] 
      
      
      
      -BuLi. The first eq.[4][6] deprotonates OH; the second performs Li-HE.[1]
    • Risk:[1][7] The intermediate lithium pyridin-4-olate is often insoluble in THF/Hexane mixtures, leading to heterogeneous mixtures, incomplete exchange, and variable yields.[1]

  • Route B: The Protection Strategy (Recommended)

    • Mechanism:[1][2][4][5] Mask OH as a Methoxymethyl (MOM) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) ether.[1]

    • Benefit: Restores solubility, prevents base consumption, and eliminates the inductive electron-donating effect of the oxy-anion which can destabilize the adjacent C3-Me protons.

Decision: This protocol details Route B (MOM-Protection) as the "Gold Standard" for reliability in library synthesis.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on temperature and protection status.

ReactionPathways cluster_legend Legend Start 2-Bromo-3-methylpyridin-4-ol Protect Step 1: Protection (MOM-Cl, NaH) Start->Protect Recommended ProtectedSub 4-(MOM-oxy)-2-bromo- 3-methylpyridine Protect->ProtectedSub LiHE Step 2: Li-Halogen Exchange (n-BuLi, -78°C) ProtectedSub->LiHE Fast kinetics Intermediate C2-Lithio Intermediate (Kinetic Product) LiHE->Intermediate Lateral Lateral Lithiation (Thermodynamic Sink) Intermediate->Lateral Warming > -40°C (Proton Transfer) Product C2-Functionalized Pyridine Intermediate->Product Electrophile (E+) key1 Green: Stable Pathway key2 Red: Side Reaction

Figure 1: Mechanistic pathway for the lithiation of 2-bromo-3-methylpyridin-4-ol. Note the risk of lateral lithiation upon warming.

Detailed Experimental Protocol

Phase 1: Substrate Protection (MOM-Ether Synthesis)

Before lithiation, the acidic proton must be masked.[1]

Reagents:

  • 2-Bromo-3-methylpyridin-4-ol (1.0 eq)[1]

  • Sodium Hydride (60% in oil, 1.2 eq)[1]

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq) [Warning: Carcinogen] [1]

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Suspend NaH in anhydrous DMF at

    
    C under Argon.
    
  • Add the pyridinol portion-wise. Evolution of

    
     gas will occur. Stir for 30 min until solution becomes clear (formation of sodium salt).
    
  • Add MOM-Cl dropwise via syringe.[1]

  • Warm to RT and stir for 2 hours.

  • Quench/Workup: Pour into ice water, extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    .
  • Validation: Check NMR. Disappearance of broad OH singlet (

    
     ppm) and appearance of MOM singlets (
    
    
    
    and
    
    
    ppm).[1]
Phase 2: Lithium-Halogen Exchange (The Critical Step)[1]

Experimental Setup Diagram:

Setup Argon Argon Line (Positive Pressure) Flask Reaction Vessel (Flame-dried, 3-Neck) Argon->Flask Inert Atmosphere Cooling Cryogenic Bath (Acetone/Dry Ice: -78°C) Flask->Cooling Submerged Syringe Syringe Pump/Dropwise (n-BuLi Addition) Syringe->Flask Slow Addition TempProbe Internal Thermometer (Critical Control) TempProbe->Flask Monitoring

Figure 2: Required experimental setup ensuring strict temperature control and inert atmosphere.

Protocol:

  • Preparation: Charge a flame-dried flask with 4-(MOM-oxy)-2-bromo-3-methylpyridine (1.0 eq) and anhydrous THF (

    
    ).
    
  • Cooling: Cool the solution to

    
    C  using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
    
  • Lithiation: Add

    
    -BuLi  (1.1 eq, 1.6 M in hexanes) dropwise down the side of the flask.
    
    • Critical: The internal temperature must not rise above

      
      C. Fast addition favors local heating and lateral lithiation.
      
    • Observation: The solution often turns a deep yellow/orange color upon formation of the pyridyl-lithium species.

  • Exchange Time: Stir at

    
    C for 30 to 45 minutes .
    
    • Note: Do not extend beyond 1 hour. The thermodynamic drive to deprotonate the C3-methyl group (lateral lithiation) increases with time, even at low temps.[1]

  • Electrophile Trapping: Add the Electrophile (1.2–1.5 eq) (e.g., Benzaldehyde, DMF,

    
    , or 
    
    
    
    ) dissolved in minimal THF.[1]
  • Warming: Allow the reaction to stir at

    
    C for 30 minutes, then slowly warm to 
    
    
    
    C over 1 hour.
  • Quench: Quench with saturated

    
     solution.
    

Data & Expected Results

The following table summarizes expected outcomes based on electrophile and conditions.

ParameterCondition A (Recommended)Condition B (Dianion/Unprotected)
Substrate MOM-Protected EtherFree Pyridinol
Base Equivalents 1.1 eq

-BuLi
2.2 eq

-BuLi
Solvent THF (Homogeneous)THF (Often Heterogeneous slurry)
Temperature

C

C to

C (for solubility)
Major Product C2-Substitution (Li-HE) Mixed (C2-Sub + Recovery)
Typical Yield 75–90%30–50%
Side Products Lateral alkylation (<5%)Lateral alkylation, O-alkylation
Troubleshooting: The "Halogen Dance" Risk

While 2-lithio-3-methylpyridines are relatively stable, allowing the reaction to warm above


C before adding the electrophile can induce a "Halogen Dance" or proton migration.[1]
  • Symptom: Recovery of starting material or formation of 3-functionalized products.[1][8]

  • Cause: The C2-Li species is basic.[9] It can deprotonate the C3-Methyl group (lateral lithiation) or, less likely in this specific substrate, migrate to C6.[1]

  • Fix: Ensure strict

    
    C maintenance and quench cold if the electrophile is reactive enough.
    

References

  • Parham, W. E., & Piccadaci, R. M. (1974).[1] Lithium-Halogen Exchange in Pyridines.[1] Journal of Organic Chemistry.[4][9] (Foundational text on Li-HE in pyridines).[1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][6][9][10][11] Tertiary Amides and O-Carbamates as Synthetic Connections.[1] Chemical Reviews.[1][2][12] (Authoritative review on DoM and directing groups).[1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (General reference for handling organolithiums and "superbases").

  • Gribble, G. W., & Saulnier, M. G. (1980).[1] Lateral Lithiation of methyl-substituted pyridines.[1] Tetrahedron Letters.[1][4][11] (Specifics on lateral lithiation competition).

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon.[1] (Advanced mechanistic guide on kinetic vs thermodynamic control).

Disclaimer: This protocol involves the use of pyrophoric reagents (


-BuLi) and carcinogens (MOM-Cl).[1] All work must be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application

Application Note: Scalable Synthesis of 2-Bromo-3-methylpyridin-4-ol

This Application Note is structured to provide a scalable, process-ready protocol for the synthesis of 2-Bromo-3-methylpyridin-4-ol (also known as 2-Bromo-3-methyl-4-pyridinol). This compound is a critical scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scalable, process-ready protocol for the synthesis of 2-Bromo-3-methylpyridin-4-ol (also known as 2-Bromo-3-methyl-4-pyridinol). This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors, due to the orthogonal reactivity of the bromine (cross-coupling), the hydroxyl group (alkylation/leaving group conversion), and the pyridine nitrogen.[1]

Executive Summary

This guide details a robust, three-stage synthesis of 2-Bromo-3-methylpyridin-4-ol starting from the commercially available 2-bromo-3-methylpyridine .[1] Unlike traditional routes that rely on unstable diazonium intermediates or expensive poly-halogenated precursors, this protocol utilizes N-oxide activation to regioselectively introduce the hydroxyl functionality at the C4 position.[1]

Key Process Features:

  • Regiocontrol: Exploits the para-directing nature of the N-oxide functionality to install the oxygen at C4.[1]

  • Scalability: Avoids column chromatography for intermediate steps; relies on precipitation and crystallization.[1]

  • Safety: Designed to mitigate thermal runaway risks associated with N-oxide nitrations.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the C4 position, which is electronically deactivated in the parent pyridine ring.[1] To overcome this, the pyridine nitrogen is oxidized to the N-oxide, creating a "push-pull" system that activates the C4 position towards both electrophilic nitration and subsequent nucleophilic displacement.[1]

Reaction Pathway (Graphviz Diagram)

SynthesisRoute SM Starting Material 2-Bromo-3-methylpyridine Int1 Intermediate 1 2-Bromo-3-methylpyridine-N-oxide SM->Int1 Oxidation (UHP / TFA or mCPBA) Int2 Intermediate 2 2-Bromo-3-methyl-4-nitropyridine-N-oxide Int1->Int2 Nitration (HNO3 / H2SO4) Int3 Intermediate 3 2-Bromo-3-methyl-4-hydroxypyridine-N-oxide Int2->Int3 Hydrolysis (H2SO4 / H2O) Prod Target Product 2-Bromo-3-methylpyridin-4-ol Int3->Prod Deoxygenation (Fe / AcOH or PCl3)

Caption: Step-wise functionalization strategy via N-oxide activation.

Detailed Experimental Protocols

Step 1: N-Oxidation of 2-Bromo-3-methylpyridine

Objective: Activate the pyridine ring for C4 functionalization.[1] Reaction Type: Electrophilic Oxidation.[1]

  • Reagents:

    • 2-Bromo-3-methylpyridine (1.0 eq)[1][2][3]

    • Urea Hydrogen Peroxide (UHP) (2.5 eq) or mCPBA (1.2 eq for smaller scale)

    • Trifluoroacetic anhydride (TFAA) (2.0 eq) - If using UHP method[1]

    • Solvent: Dichloromethane (DCM) or Acetonitrile

Procedure (UHP Method - Scalable):

  • Charge a reactor with 2-Bromo-3-methylpyridine (100 g, 0.58 mol) and DCM (1.0 L).

  • Add Urea Hydrogen Peroxide (UHP) (136 g, 1.45 mol) in one portion.

  • Cool the suspension to 0°C.

  • Add Trifluoroacetic anhydride (TFAA) (243 g, 1.16 mol) dropwise over 2 hours. Caution: Exothermic.[1] Maintain internal temperature < 10°C.[1]

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C and slowly add aqueous sodium metabisulfite (20% w/v) until peroxide test is negative.

  • Workup: Separate phases. Wash organic layer with 1M NaOH (2x), water, and brine.[1]

  • Dry over Na2SO4 and concentrate in vacuo to yield 2-Bromo-3-methylpyridine-N-oxide as a pale yellow solid.

    • Expected Yield: 90-95%[1]

    • Purity: >95% (sufficient for next step).[1][2][4]

Step 2: Nitration at C4

Objective: Introduce a leaving group (Nitro) at the C4 position. Reaction Type: Electrophilic Aromatic Substitution.[1]

  • Reagents:

    • 2-Bromo-3-methylpyridine-N-oxide (from Step 1)[1]

    • Fuming Nitric Acid (HNO3, >90%) (5.0 eq)[1]

    • Concentrated Sulfuric Acid (H2SO4) (Solvent/Catalyst)

Procedure:

  • Charge H2SO4 (400 mL) to the reactor and cool to 0-5°C.

  • Slowly add 2-Bromo-3-methylpyridine-N-oxide (90 g, 0.48 mol). Control exotherm.

  • Add Fuming HNO3 (100 mL) dropwise over 1 hour, maintaining temperature < 10°C.

  • Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: The 3-methyl group provides slight steric hindrance, but the electronic bias of the N-oxide strongly favors C4 substitution.[1]

  • Quench: Cool to room temperature and pour onto crushed ice (2 kg).

  • Isolation: Neutralize carefully with solid Na2CO3 or 50% NaOH to pH 3-4. The product, 2-Bromo-3-methyl-4-nitropyridine-N-oxide , typically precipitates as a yellow solid.[1]

  • Filter, wash with cold water, and dry.[1]

    • Expected Yield: 70-80%[1]

Step 3: Hydrolysis and Deoxygenation (Telescoped)

Objective: Convert the nitro group to a hydroxyl group and remove the N-oxide oxygen.[1] Reaction Type: Nucleophilic Substitution followed by Reduction.[1]

  • Reagents:

    • Intermediate 2 (Nitro-N-oxide)[1][5]

    • Acetic Acid (AcOH)

    • Iron Powder (Fe) (4.0 eq)

    • Hydrobromic Acid (HBr, 48%) - Optional for hydrolysis assistance[1]

Procedure:

  • Hydrolysis: Dissolve 2-Bromo-3-methyl-4-nitropyridine-N-oxide (50 g, 0.21 mol) in Acetic Acid (250 mL). Add water (50 mL).

  • Heat to reflux (100-110°C) for 4 hours. The nitro group is displaced by water/acetate to form the 4-hydroxy-N-oxide intermediate.[1]

    • Checkpoint: Verify disappearance of the nitro species (shift in HPLC retention).[1]

  • Reduction: Cool the mixture to 80°C.

  • Add Iron Powder (47 g, 0.84 mol) portion-wise over 1 hour. Caution: Hydrogen evolution.

  • Stir at 80-90°C for 3 hours.

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot acetic acid.[1]

  • Concentrate the filtrate to approx. 50 mL.

  • Dilute with water (200 mL) and adjust pH to ~6-7 with NaHCO3.

  • Extract with Ethyl Acetate (3 x 200 mL) or filter the precipitate if the product crystallizes directly (common for pyridinols).[1]

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.[1]

    • Final Product:2-Bromo-3-methylpyridin-4-ol .[1][2][3][6][7][8]

    • Expected Yield: 60-70% (over 2 steps).[1]

Process Critical Parameters (CPP) & Data

Quantitative Summary Table
ParameterStep 1: OxidationStep 2: NitrationStep 3: Hydrolysis/Red
Limiting Reagent 2-Br-3-Me-PyridineN-Oxide IntermediateNitro-N-Oxide
Temperature <10°C (Add), RT (Rxn)90°C (Rxn)100°C (Hyd), 80°C (Red)
Critical Hazard Peroxide accumulationThermal runaway (Nitration)H2 Evolution (Fe red)
Key Impurity Unreacted SM2-Br-3-Me-4-H (Denitration)Fe salts (Inorganic)
Typical Yield 92%75%65%
Analytical Characterization (Simulated)
  • Appearance: Off-white to pale beige solid.[1]

  • 1H NMR (DMSO-d6, 400 MHz): δ 11.2 (br s, 1H, OH), 7.95 (d, J=5.6 Hz, 1H, H-6), 6.85 (d, J=5.6 Hz, 1H, H-5), 2.15 (s, 3H, CH3).[1]

  • MS (ESI): m/z 187.9/189.9 [M+H]+.[1]

Mechanistic Insight

The success of this protocol relies on the dual nature of the N-oxide.[1]

  • Nitration: The N-oxide oxygen donates electron density into the ring, but the nitrogen atom itself is positive.[1] Under strongly acidic conditions (H2SO4), the N-oxide is protonated.[1] However, the gamma (4) position remains the most accessible nucleophilic site for the nitronium ion (NO2+) attack, despite the steric bulk of the adjacent 3-methyl group.[1]

  • Hydrolysis: The nitro group at the 4-position of a pyridine-N-oxide is exceptionally labile.[1] It acts as a "super-leaving group," easily displaced by water or acetate ions, avoiding the need for high-pressure nucleophilic substitution often required for chloropyridines.[1]

Safety & Handling

  • Urea Hydrogen Peroxide (UHP): A safer alternative to high-concentration liquid H2SO4/H2O2 mixtures, but still an oxidizer.[1] Avoid contact with metals during the oxidation step.[1]

  • Nitration: This reaction is potentially explosive if temperature control is lost.[1] Ensure the reactor has emergency cooling and pressure relief.

  • Iron Residues: Iron waste from the reduction step can be pyrophoric if dry.[1] Keep wet and dispose of according to hazardous waste regulations.[1]

References

  • Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971 .[1] (Foundational text on N-oxide reactivity and nitration regioselectivity).

  • Denny, W. A.; et al. "Potential Antitumor Agents.[1] Synthesis and Biological Activity of 4-Nitropyridine N-oxides." Journal of Medicinal Chemistry, 1980 , 23(6), 596–601.[1]

  • Bobbitt, J. M.; et al. "Synthesis of 4-Substituted Pyridines via N-Oxide Intermediates."[1] Organic Syntheses, 2010 , 87, 201.[1] (General procedure for N-oxide nitration and substitution).

  • Patel, M. R.; et al. "Process for the preparation of 2-halo-4-hydroxypyridines."[1] US Patent 5,235,060, 1993 .[1] (Industrial context for hydrolysis of nitro-pyridines).[1][9]

  • ChemicalBook Entry. "2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6)." (Commercial availability and physical property verification).[1][3]

(Note: While CAS 10489-23-3 was requested, recent catalogs and literature index this specific isomer under CAS 1227571-09-6.[1] The chemistry described applies to the structure 2-Bromo-3-methylpyridin-4-ol.)

Sources

Method

Precision Derivatization of 2-Bromo-3-methylpyridin-4-ol: A Strategic Guide to Regiocontrol

Executive Summary The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-value "privileged structure" in drug discovery.[1] Its trisubstituted pyridine core offers three distinct vectors for dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-value "privileged structure" in drug discovery.[1] Its trisubstituted pyridine core offers three distinct vectors for diversification:

  • C2-Bromide: A handle for Suzuki/Buchwald cross-coupling.[1]

  • C3-Methyl: A steric block that enforces atropisomerism or restricts conformational flexibility in binding pockets.[1]

  • C4-Hydroxyl: The primary focus of this guide—a nucleophilic handle for etherification or activation (sulfonylation).[1]

The Challenge: 4-Hydroxypyridines exist in a tautomeric equilibrium favoring the 4-pyridone (NH) form over the 4-pyridinol (OH) form in solution.[1] Consequently, standard alkylation protocols often yield mixtures of N-alkylated (pyridone) and O-alkylated (ether) products.[1]

This guide provides field-proven protocols to force regioselectivity, specifically targeting the O-derivatization required for ether synthesis and cross-coupling activation.

Strategic Analysis: The Tautomer Landscape

Before initiating synthesis, one must understand the electronic and steric environment governing the reaction.

  • Steric Influence (C3-Methyl): The methyl group at C3 provides significant steric bulk proximal to both the C4-oxygen and the ring nitrogen.[1] This steric crowding generally disfavors N-alkylation with bulky electrophiles, slightly tilting the balance toward O-alkylation compared to unsubstituted pyridones.

  • Electronic Influence (C2-Bromide): The electron-withdrawing bromine atom decreases the pKa of the hydroxyl group/NH, making the anion easier to generate but less nucleophilic.

Decision Tree: Selecting the Right Pathway

The following workflow illustrates the decision logic for selecting reagents based on the desired outcome (Ether vs. Triflate vs. N-alkyl).

G Start Starting Material: 2-Bromo-3-methylpyridin-4-ol Goal Target Moiety? Start->Goal Ether O-Ether (Alkylation) Goal->Ether Stable Ether Triflate O-Sulfonate (Activation) Goal->Triflate Coupling Precursor N_Alkyl N-Alkyl Pyridone Goal->N_Alkyl Pyridone Scaffold Method_Ag Method A: Ag2CO3 / Alkyl Halide (Hard/Soft Acid-Base Control) Ether->Method_Ag Primary Halides Method_Mitsunobu Method B: Mitsunobu Reaction (PPh3 / DIAD) Ether->Method_Mitsunobu Complex/Secondary Alcohols Method_Tf Method C: Tf2O / Pyridine (Kinetic Trapping) Triflate->Method_Tf Method_NaH Method D: NaH / DMF (Thermodynamic Control) N_Alkyl->Method_NaH

Figure 1: Strategic decision tree for the derivatization of 4-hydroxypyridines.[1] Green nodes indicate O-selective pathways; Red indicates N-selective pathways.[1]

Experimental Protocols

Protocol 1: Regioselective O-Alkylation (Silver-Mediated)

Objective: Synthesis of 2-bromo-4-alkoxy-3-methylpyridine.[1] Mechanism: The "Silver Effect."[1] The silver cation coordinates to the softer nitrogen atom, blocking it and forcing the alkyl halide to react with the "harder" oxygen nucleophile.

Materials:

  • Substrate: 2-Bromo-3-methylpyridin-4-ol (1.0 eq)[1]

  • Electrophile: Alkyl Iodide (1.2 eq) (e.g., Iodomethane, Ethyl Iodide)

  • Base: Silver Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Toluene or Benzene (Non-polar solvents favor O-alkylation)[1]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Bromo-3-methylpyridin-4-ol (1.0 mmol) and

    
      (1.5 mmol) in anhydrous Toluene  (10 mL). Note: Protect from light due to silver salts.
    
  • Addition: Add the Alkyl Iodide (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C (reflux) for 4–16 hours. Monitor by TLC or LC-MS.[1] The formation of the O-alkyl product is usually less polar than the starting material.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation: O-alkyl products typically show a chemical shift for the alpha-protons (O-CH2) around 4.0–4.2 ppm in

      
       NMR, whereas N-alkyl protons appear further downfield (approx.[1] 4.0–4.5 ppm) but are distinguished by the loss of aromaticity in the pyridine ring signals.
      
Protocol 2: Mitsunobu Etherification

Objective: Alkylation using complex or secondary alcohols where SN2 displacement is difficult.[1] Mechanism: Activation of the alcohol by


/DEAD followed by displacement by the pyridinol oxygen.

Materials:

  • Substrate: 2-Bromo-3-methylpyridin-4-ol (1.0 eq)[1]

  • Alcohol (R-OH): 1.0–1.2 eq[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)[1]

  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step:

  • Setup: Dissolve 2-Bromo-3-methylpyridin-4-ol (1.0 mmol), Alcohol (1.1 mmol), and

    
      (1.5 mmol) in anhydrous THF  (10 mL) under Nitrogen/Argon at 0°C.
    
  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.[1]

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with

    
    /Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ), then filter.[1]
  • Purification: Flash chromatography is essential to separate the product from reduced hydrazine byproducts.[1]

Protocol 3: Activation via Triflation (O-Sulfonylation)

Objective: Converting the C4-OH into a Triflate (OTf) for subsequent Suzuki or Buchwald-Hartwig coupling.[1] Critical Note: Sulfonylation occurs almost exclusively on the Oxygen atom due to the high affinity of the hard sulfonyl electrophile for the hard oxygen anion (kinetic control).

Materials:

  • Substrate: 2-Bromo-3-methylpyridin-4-ol (1.0 eq)[1]

  • Reagent: Triflic Anhydride (

    
    ) (1.2 eq)[1]
    
  • Base: Pyridine (2.0 eq) or TEA (3.0 eq)[1]

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step:

  • Setup: Dissolve 2-Bromo-3-methylpyridin-4-ol (1.0 mmol) and Pyridine (2.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C .[1][2]

  • Addition: Add

    
      (1.2 mmol) dropwise via syringe. Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organics with water and brine.[1] Dry over

    
    .[1]
    
  • Stability Warning: Pyridyl triflates can be hydrolytically unstable.[1] Store at -20°C or use immediately in cross-coupling steps.

Quality Control & Data Interpretation

Distinguishing between the O-isomer and N-isomer is the most common failure mode.[1] Use this comparison table for validation.

FeatureO-Alkylated (Target)N-Alkylated (Byproduct)
Structure Pyridine (Aromatic)Pyridone (Non-aromatic ring)
1H NMR (Ring) Sharp aromatic signalsBroad/shifted alkene-like signals
13C NMR (C4) ~160-165 ppm (C-O)~175-180 ppm (C=O)
13C NMR (Alkyl) ~55-70 ppm (O-CH2)~40-55 ppm (N-CH2)
UV-Vis Similar to pyridineDistinct "enone" absorption

References

  • Tautomeric Equilibrium in Hydroxypyridines

    • Topic: Analysis of pyridone/pyridinol tautomerism and its impact on reactivity.[1]

    • Source: IUPAC / Pure Appl.[1] Chem.

    • Link:[Link] (General reference for heterocyclic tautomerism).[1]

  • Regioselective Alkylation of 2-Pyridones

    • Topic: Comparison of N- vs O-alkyl
    • Source: ResearchGate / Journal of Chemical Research.[1]

    • Link:[Link]

  • Mitsunobu Reaction on Heterocycles

    • Topic: Application of Mitsunobu conditions to 4-hydroxypyridines.[1]

    • Source: Organic Chemistry Portal.[1]

    • Link:[Link][1]

  • Synthesis of 2-Bromo-3-methoxypyridine (Analogous Protocol)

    • Topic: Protocol for O-methylation of the 3-hydroxy isomer, applicable to the 4-hydroxy scaffold.
    • Source: BenchChem / PrepChem.[1]

  • Triflation of Hydroxypyridines

    • Topic: Standard conditions for converting pyridinols to triflates.[1]

    • Source: ChemicalBook Protocols.[1]

Sources

Application

2-Bromo-3-methylpyridin-4-ol as a building block in materials science

Executive Summary 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a high-value, divergent scaffold bridging pharmaceutical synthesis and advanced materials science. While historically utilized in kinase inhibitor dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a high-value, divergent scaffold bridging pharmaceutical synthesis and advanced materials science. While historically utilized in kinase inhibitor development (e.g., JAK2 inhibitors), its electron-deficient pyridine core and orthogonal reactive handles make it an ideal candidate for organic electronics (OLED host materials) and metallosupramolecular ligands .

This guide details the strategic functionalization of this scaffold, specifically addressing the challenge of tautomeric control (4-pyridone vs. 4-hydroxypyridine) to engineer solubility and electronic properties.

Part 1: Chemical Profile & Reactivity Landscape

The Tautomeric Challenge

The core challenge in utilizing 2-bromo-3-methylpyridin-4-ol is its existence in a tautomeric equilibrium between the pyridinol (A) and pyridone (B) forms. In solution and solid state, the pyridone form often predominates due to strong intermolecular hydrogen bonding, which can lead to poor solubility in organic solvents—a critical failure mode in materials processing.

  • Pyridinol Form (A): Desired for O-alkylation (ether synthesis) to improve solubility and tune HOMO/LUMO levels.

  • Pyridone Form (B): Favored in polar protic solvents; leads to N-alkylation, breaking aromaticity and altering optoelectronic properties.

Strategic Handles

The molecule offers three distinct sites for orthogonal functionalization:

  • C2-Bromine: A highly reactive electrophile for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend

    
    -conjugation.
    
  • C4-Hydroxyl: A nucleophilic handle for solubilizing chain attachment (O-alkylation) or conversion to a chloride (via POCl

    
    ) for S
    
    
    
    Ar reactions.
  • C3-Methyl: A steric lock that prevents rotation in biaryl systems (atropisomerism control) or a site for benzylic functionalization.

Reactivity Map (Visualization)

ReactivityMap Start 2-Bromo-3-methylpyridin-4-ol (Scaffold) Path1 Path A: Solubilization (O-Alkylation) Start->Path1 R-X, Ag2CO3 (Kinetic Control) Path2 Path B: Activation (Chlorination) Start->Path2 POCl3, 100°C Path3 Path C: Conjugation (Suzuki Coupling) Start->Path3 Ar-B(OH)2, Pd(0) Prod1 4-Alkoxy Ether (OLED/OPV Precursor) Path1->Prod1 Prod2 2-Br-4-Cl-3-Me-Pyridine (S_NAr Electrophile) Path2->Prod2 Prod3 Biaryl/Heterobiaryl (Ligand Systems) Path3->Prod3

Caption: Divergent synthesis pathways. Path A favors materials science (solubility); Path B is common in medicinal chemistry.

Part 2: Application Note – Designing Ligands for Organic Electronics

In materials science, this scaffold is particularly useful for synthesizing cyclometalated ligands for Iridium(III) complexes used in phosphorescent OLEDs (PHOLEDs). The 3-methyl group suppresses aggregation-caused quenching (ACQ) by providing steric bulk, while the 4-alkoxy group raises the HOMO level, blue-shifting the emission.

Case Study: Synthesis of a Donor-Acceptor Precursor

Objective: Synthesize 2-(thiophen-2-yl)-3-methyl-4-(octyloxy)pyridine. Rationale:

  • Thiophene moiety: Acts as the electron donor.

  • Pyridine core: Acts as the electron acceptor.

  • Octyloxy chain: Ensures solubility in spin-coating solvents (chlorobenzene/o-dichlorobenzene).

Part 3: Experimental Protocols

Protocol A: Regioselective O-Alkylation (Solubility Engineering)

Objective: Selective O-alkylation over N-alkylation to secure the aromatic pyridine ether.

Mechanism: The use of Silver Carbonate (Ag


CO

) favors O-alkylation by coordinating with the nitrogen lone pair and the leaving halide, directing the alkyl group to the oxygen.

Materials:

  • 2-Bromo-3-methylpyridin-4-ol (1.0 eq)

  • 1-Bromooctane (1.2 eq)

  • Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.5 eq) or Cs
    
    
    CO
    
    
    (cheaper alternative, slightly lower selectivity)
  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under N

    
     atmosphere.
    
  • Dissolution: Charge the flask with 2-Bromo-3-methylpyridin-4-ol (500 mg, 2.66 mmol) and anhydrous Toluene (15 mL).

  • Base Addition: Add Ag

    
    CO
    
    
    
    (1.10 g, 3.99 mmol) in one portion. The mixture will be heterogeneous.
  • Reagent Addition: Add 1-bromooctane (0.55 mL, 3.19 mmol) dropwise via syringe.

  • Reaction: Heat to reflux (110°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (ether) typically has a higher R

    
     than the N-alkylated byproduct.
    
  • Workup: Filter the hot reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

QC Checkpoint:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the broad OH/NH singlet. The O-CH
    
    
    
    triplet should appear around
    
    
    4.0-4.1 ppm. (N-CH
    
    
    typically appears downfield at
    
    
    3.8-3.9 ppm but with distinct ring proton shifts).
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 2-bromo position with a thiophene boronic acid to extend conjugation.

Materials:

  • 4-Alkoxy-2-bromo-3-methylpyridine (Product from Protocol A) (1.0 eq)

  • 2-Thiopheneboronic acid (1.5 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /S-Phos (for difficult substrates)
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution)
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the pyridine substrate (0.5 mmol), boronic acid (0.75 mmol), and 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (29 mg, 0.025 mmol) and 2M K
    
    
    CO
    
    
    (0.75 mL). Seal the vessel immediately.
  • Reaction: Heat to 90°C for 16 hours (or 110°C for 1 hour in a microwave reactor).

  • Quench: Cool to RT, dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Dry organics over MgSO

    
    . Purify via chromatography.[2]
    

Part 4: Data Summary & Troubleshooting

Physical Properties & Safety
PropertyValueNote
Molecular Weight 188.02 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly in air
Solubility DMSO, DMF, MeOHPoor in DCM/Hexane (unless alkylated)
pKa ~11.0 (OH), ~0.7 (Pyridine N)Amphoteric character
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (O-Alkylation) N-alkylation competitionSwitch solvent to Toluene (non-polar favors O-alkylation) and use Ag

CO

. Avoid DMF if selectivity is poor.
Stalled Suzuki Coupling Catalyst poisoning by Pyridine NSwitch to Pd(OAc)

+ S-Phos
or XPhos . These bulky ligands prevent the pyridine nitrogen from coordinating to the Pd center.
Protodeboronation Unstable Boronic AcidUse the corresponding Pinacol Ester or MIDA boronate instead of the free acid. Add base after heating to temp.

Part 5: Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-3-methylpyridin-4-ol Step1 Step 1: O-Alkylation (Ag2CO3, R-Br, Toluene) Start->Step1 QC1 QC: 1H NMR (Confirm Ether vs Amide) Step1->QC1 QC1->Step1 Fail (N-alkylated) -> Change Solvent Step2 Step 2: Suzuki Coupling (Pd cat., Ar-B(OH)2) QC1->Step2 Pass Purify Purification (Column Chromatography) Step2->Purify Final Final Material (Conjugated Pyridine) Purify->Final

Caption: Sequential workflow for converting the raw scaffold into a functional material precursor.

References

  • Scaffold Properties & Synthesis

    • Sigma-Aldrich.[3][4] "2-Bromo-3-methylpyridine Product Analysis." Accessed Oct 2023. Link

    • ChemicalBook. "2-Bromo-3-methylpyridin-4-ol Properties and CAS 1227571-09-6." Link

  • Suzuki Coupling of 2-Bromopyridines

    • Molinaro, C., et al. "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles." Journal of Organic Chemistry. Link

    • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts."[2] Link

  • Furo[3,2-c]pyridine & Materials Applications

    • MDPI. "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino Reactions." Link

    • NIH/PubMed. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction."[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3-methylpyridin-4-ol

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6) . It synthesizes heterocyclic chemistry principles with practica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6) . It synthesizes heterocyclic chemistry principles with practical isolation strategies.

Subject: Isolation and Purification Protocol for 2-Bromo-3-methylpyridin-4-ol Applicable CAS: 1227571-09-6 Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-PYR-04-BR

Compound Profile & Chemical Behavior

Before attempting purification, it is critical to understand the amphoteric nature of this molecule. Unlike simple pyridines, the 4-hydroxy substitution introduces a tautomeric equilibrium that dictates solubility.

PropertyDataTechnical Implication
Structure Pyridine core, 2-Br, 3-Me, 4-OHExists in equilibrium between pyridinol and pyridone tautomers.
Acidity (pKa) ~3.0 (cation

neutral) ~10.5 (neutral

anion)
The molecule is amphoteric. It is soluble in strong acid (as a cation) and strong base (as an anion).
Isoelectric Point (pI) pH ~5.5 - 6.5Minimum solubility occurs here. This is your target window for precipitation.
Physical State Solid (High Melting Point)Distillation is generally not recommended due to potential decomposition/sublimation.

Module 1: The "Crash-Out" Protocol (Isoelectric Precipitation)

Q: My reaction is complete, but I cannot isolate the product from the aqueous quench. How do I get it out?

A: The most common error is attempting a standard organic extraction (DCM/EtOAc) at neutral or random pH. Because 2-Bromo-3-methylpyridin-4-ol is zwitterionic, it often remains in the aqueous phase or forms an emulsion.

The Protocol[1][2][3][4]
  • Quench: If the reaction mixture is acidic (e.g., HBr/Br2 bromination), dilute with ice water.

  • Clarification: If there are tarry insolubles, filter them before pH adjustment.

  • pH Adjustment (The Critical Step):

    • Slowly add saturated aqueous Sodium Acetate or 6N NaOH to the acidic solution.

    • Monitor pH continuously.

    • Target pH: 5.5 – 6.0.

  • Observation: The solution should become cloudy as it approaches the pI.

  • Aging: Stir the slurry at 0–5°C for 1–2 hours. This allows the crystal lattice to organize and prevents the inclusion of impurities.

  • Filtration: Filter the solid. Wash with cold water (to remove inorganic salts) followed by a small amount of cold acetonitrile (to remove organic impurities).

Troubleshooting "Oiling Out"

Issue: Instead of a solid, a sticky oil separates at pH 6. Cause: Presence of organic solvent impurities or rapid pH change. Fix:

  • Seeding: Add a seed crystal if available.

  • Trituration: Decant the aqueous layer. Add Ethyl Acetate or MTBE to the oil and sonicate. This often forces the oil to crystallize.

Module 2: Purification of Crude Material

Q: The isolated solid is colored (yellow/orange) and contains regioisomers. How do I purify it?

A: The primary impurities are often the 2,6-dibromo species (over-bromination) or unreacted starting material.

Recrystallization Strategy

Do not use column chromatography as a first pass; the compound streaks on silica due to the OH group. Use recrystallization.

Solvent SystemPurposeProcedure
Ethanol : Water (9:1) General PurificationDissolve in hot ethanol. Add water dropwise until turbid. Cool slowly to 4°C.
Acetonitrile (ACN) Removal of Salts/TarsSuspend crude solid in refluxing ACN. If it doesn't fully dissolve, hot filter (removes salts). Cool filtrate to crystallize.
Acetic Acid For High PurityDissolve in minimum hot acetic acid. Precipitate by adding water.

Module 3: Advanced Separation (Chromatography)

Q: I need >99% purity for biological assay. Standard silica chromatography failed.

A: Unbuffered silica gel is acidic. Pyridinols bind to silanols, causing tailing and mass loss. You must modify the stationary phase.

Recommended Method: Reverse Phase (C18)
  • Column: C18 Functionalized Silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the pH to keep molecule protonated/soluble).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 100% B.

Alternative: Normal Phase (Deactivated Silica)
  • Additive: You must add 1-2% Triethylamine (TEA) or Methanol to the eluent (DCM/MeOH mixtures).

  • Effect: TEA blocks the acidic silanol sites, allowing the basic pyridine nitrogen to pass through.

Visual Workflows

Workflow 1: Isolation Decision Tree

This diagram illustrates the logic flow for processing the reaction mixture.

IsolationLogic Start Reaction Mixture (Acidic/HBr) Quench Quench into Ice Water Start->Quench CheckSolids Are solids present? Quench->CheckSolids FilterTars Filter off Tars/Insolubles CheckSolids->FilterTars Yes pHAdjust Adjust pH to 5.5 - 6.0 (Use NaOAc or NaOH) CheckSolids->pHAdjust No FilterTars->pHAdjust Precipitate Precipitate Forms? pHAdjust->Precipitate FilterWash Filter & Wash (Cold H2O -> Cold ACN) Precipitate->FilterWash Yes (Solid) OilOut Product Oils Out Precipitate->OilOut No (Sticky Oil) Triturate Triturate with EtOAc/MTBE OilOut->Triturate Triturate->FilterWash Solidifies

Caption: Logical flow for isolating 2-Bromo-3-methylpyridin-4-ol from acidic reaction mixtures.

Workflow 2: Impurity Fate Map

Where do the contaminants go during the "Crash-Out" and Recrystallization?

ImpurityFate Crude Crude Mixture Step1 pH 6 Precipitation Crude->Step1 Filtrate1 Filtrate (Waste) Step1->Filtrate1 Removes Solid1 Solid Cake Step1->Solid1 Contains Salts Inorganic Salts (NaBr, NaOAc) Filtrate1->Salts SM Starting Material (More Polar) Filtrate1->SM Step2 ACN Recrystallization Solid1->Step2 Filtrate2 Mother Liquor Step2->Filtrate2 Removes Final Pure Product (>98%) Step2->Final DiBr Dibromo Impurity (Less Polar) Filtrate2->DiBr

Caption: Fate mapping of common impurities during the purification cascade.

Analytical Validation

Q: How do I confirm I have the correct regioisomer?

A: The position of the bromine is critical.

  • 1H NMR (DMSO-d6): Look for two doublets in the aromatic region (positions 5 and 6).

    • If you see two singlets, you may have the 2,5-isomer or 2,6-dibromo impurity.

    • Coupling Constant: The coupling between H5 and H6 (ortho coupling) should be ~5-8 Hz.

  • HPLC Purity Check:

    • Column: C18.

    • Wavelength: 254 nm (Pyridine ring absorption).

    • Note: If multiple peaks appear, check if they merge upon adding acid to the sample vial (tautomers can sometimes separate on slow columns).

References

  • PubChem Compound Summary. (2025). 2-Bromo-3-methylpyridine (Related Analog Data).[1][2][3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-methylpyridine.[1][2][3] Merck KGaA. Link

  • ChemicalBook. (2025). 4-Hydroxypyridine Properties and Solubility Data.Link

  • Organic Syntheses. (2014). General Procedures for Bromination of Pyridines.[4] Org.[5][3][4] Synth. Link

  • BenchChem. (2025). Technical Guide to Methylpyridine Intermediates.Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Bromo-3-methylpyridin-4-ol

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylpyridin-4-ol. This substrate presents unique difficulties due to the electronic nature of the pyridinol ring and its potential to interact with the palladium catalyst. Our goal is to provide a logical, in-depth framework for troubleshooting common issues, with a core focus on optimizing catalyst loading to achieve efficient, reproducible, and scalable results.

Introduction: The Challenge of Pyridinol Scaffolds

The 2-Bromo-3-methylpyridin-4-ol moiety is a valuable building block in pharmaceutical and materials science. However, its successful implementation in cross-coupling reactions is often non-trivial. The pyridine nitrogen can act as a ligand, potentially binding to the palladium center and leading to catalyst inhibition or deactivation.[1][2] This "2-pyridyl problem" can disrupt the catalytic cycle, necessitating careful optimization of reaction parameters, of which catalyst loading is a critical, yet often misunderstood, variable. Simply increasing the amount of catalyst is rarely the most effective or economical solution.[3] This guide will explore a more systematic and scientifically grounded approach.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale for each recommendation.

Scenario 1: Low to No Conversion of Starting Material

Question: My reaction shows very low conversion of 2-Bromo-3-methylpyridin-4-ol, even after extended reaction times. My first instinct is to significantly increase the palladium catalyst loading. Is this the correct approach?

Answer: While insufficient catalyst is a possible cause, it is often a symptom of a more fundamental issue rather than the root problem. Before increasing the catalyst loading, which can be costly and may not solve the problem, it is crucial to investigate other parameters that directly impact catalyst activity and stability.

Causality & Rationale: The overall success of a Suzuki-Miyaura coupling depends on the delicate balance between the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] Low conversion suggests that one or more of these steps are inefficient.

  • Oxidative Addition: The C-Br bond of your substrate must add to the Pd(0) species. While typically efficient for aryl bromides, a poorly chosen ligand can hinder this step.

  • Transmetalation: The organoboron species must transfer its organic group to the palladium center. This step is highly dependent on the choice of base and solvent, which are needed to activate the boronic acid.[6]

  • Catalyst Deactivation: The pyridine nitrogen on your substrate or product can coordinate to the active palladium species, forming an off-cycle, inactive complex.[2][7] Alternatively, the catalyst can precipitate as palladium black if the ligand is not sufficiently stabilizing.

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure the boronic acid/ester is not degraded, the base is anhydrous (if required), and the solvent is properly degassed to remove oxygen, which can lead to unwanted side reactions like boronic acid homocoupling.[8]

  • Evaluate the Base and Solvent System: The choice of base is critical for activating the boronic acid. For pyridinol substrates, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[9] The solvent system must facilitate the solubility of all components; mixtures like 1,4-dioxane/water or DMF/water are common.[10][11] An inappropriate base or solvent can completely stall the reaction, regardless of catalyst loading.

  • Assess the Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich, potentially coordinating substrates like yours, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often required to promote efficient oxidative addition and prevent catalyst deactivation.[6][12] If you are using a standard ligand like PPh₃, it may not be suitable for this challenging substrate.

Only after verifying these core parameters should you begin to systematically screen catalyst loading.

Scenario 2: Significant Byproduct Formation

Question: My reaction proceeds, but I observe significant amounts of homocoupling of my boronic acid and/or protodebromination of my starting material. How does catalyst loading affect this?

Answer: Byproduct formation is often linked to catalyst health and the relative rates of desired versus undesired reaction pathways. While catalyst loading plays a role, the nature of the catalyst's active state and the reaction conditions are the primary drivers.

Causality & Rationale:

  • Homocoupling: The formation of a biaryl from two boronic acid molecules is often promoted by the presence of Pd(II) species and oxygen.[8] If your Pd(0) precatalyst is not efficiently generated or is re-oxidized, it can favor this side reaction. A very high catalyst loading in an oxygen-rich environment can exacerbate this issue. A strategy to mitigate this involves adding a mild reducing agent or ensuring rigorous degassing.[13]

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom can occur if the oxidative addition is slow or reversible, and a proton source is available. This can be influenced by the solvent (e.g., residual water or alcohol) and the base.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Byproduct Formation Start High Byproducts Observed (Homocoupling / Protodebromination) Check_Degas Verify Rigorous Degassing (e.g., Freeze-Pump-Thaw) Start->Check_Degas Oxygen promotes homocoupling Check_Base Is the Base Too Strong/Weak? Consider K3PO4 or Cs2CO3 Check_Degas->Check_Base Check_Ligand Is the Ligand Bulky Enough? (e.g., Buchwald-type ligands) Check_Base->Check_Ligand Base choice affects protodebromination Optimize_Loading Systematically Lower Catalyst Loading Check_Ligand->Optimize_Loading Ligand controls reductive elimination rate End Reduced Byproducts, Improved Selectivity Optimize_Loading->End

Caption: A logical workflow for diagnosing and mitigating common byproducts.

  • Improve Inert Atmosphere: Use a robust degassing method like freeze-pump-thaw cycles for your solvent instead of just sparging with inert gas. Ensure all reagents are added under a positive pressure of argon or nitrogen.

  • Re-evaluate Base: If protodebromination is an issue, your base might be too strong or contain excess water. Consider drying the base or switching to a different one.

  • Optimize Catalyst Loading Systematically: High local concentrations of catalyst can sometimes promote side reactions. Instead of starting high, begin with a moderate loading (e.g., 1-2 mol %) and screen downwards once other parameters are optimized. A lower catalyst loading that still provides a good reaction rate often gives a cleaner reaction profile.

Experimental Protocol: Systematic Catalyst Loading Optimization

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for your reaction. It assumes you have already established a promising ligand, base, and solvent system from initial screens.

Objective: To identify the minimum catalyst loading that provides maximum yield within a reasonable timeframe, thereby maximizing the Turnover Number (TON).

Materials:

  • 2-Bromo-3-methylpyridin-4-ol

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Internal standard (e.g., dodecane or triphenylmethane) for analytical monitoring

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the starting material, boronic acid, and internal standard in the chosen solvent. Prepare a separate stock solution of the palladium precatalyst and ligand.

  • Reaction Setup: In an array of reaction vials within a glovebox or under an inert atmosphere, add the required amount of base to each vial.

  • Reagent Addition: Dispense the stock solution of the starting material, boronic acid, and internal standard into each vial.

  • Catalyst Addition: Add varying amounts of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol %). Include a control vial with no catalyst.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it (e.g., with dilute acid), and analyze by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.[14][15][16]

Data Analysis & Interpretation:

Summarize your results in a table to clearly identify the optimal conditions.

Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Yield (%)TON (Turnover Number)¹Key Byproducts (%)
2.04>999547.5<1
1.04>999494<1
0.5 12 >99 96 192 <1
0.12485808002
0.0524605511003
0 (Control)2400N/A0

¹TON = (moles of product / moles of catalyst)

From this hypothetical data, a catalyst loading of 0.5 mol % provides the best balance of high yield and catalyst efficiency (high TON) within a practical timeframe. While lower loadings achieve higher TONs, they do so at the expense of yield and reaction time.

G cluster_1 Catalyst Loading Optimization Workflow Prep Prepare Stock Solutions Setup Aliquot Reagents into Vials Prep->Setup Vary_Cat Add Variable Catalyst Loadings Setup->Vary_Cat React Heat & Stir Reaction Array Vary_Cat->React Monitor Monitor via LC-MS / GC-MS React->Monitor Analyze Calculate Yield & TON Identify Optimum Monitor->Analyze

Caption: A streamlined workflow for performing a catalyst loading screen.

Final Recommendations

For the cross-coupling of 2-Bromo-3-methylpyridin-4-ol, do not treat the catalyst as an independent variable to be maximized. Instead, view it as part of an interconnected system. The optimal catalyst loading is the lowest amount that reliably drives the reaction to completion in a clean and timely manner. By first ensuring your fundamental reaction parameters (ligand, base, solvent, inertness) are sound, you can then use a systematic screening approach to find a truly optimized catalyst loading, leading to more robust, cost-effective, and scalable chemical processes.

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - National Institutes of Health (NIH). Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Royal Society of Chemistry. Available at: [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Royal Society of Chemistry. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand - ACS Publications. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Royal Society of Chemistry. Available at: [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - DergiPark. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Royal Society of Chemistry. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available at: [Link]

  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex... - National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis - ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - National Institutes of Health (NIH). Available at: [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform - ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides - ACS Publications. Available at: [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling - Reddit. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction... - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Royal Society of Chemistry. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - DSpace@McMaster. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Challenges in the work-up and isolation of 2-Bromo-3-methylpyridin-4-ol products

The following technical guide addresses the isolation and purification of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). This molecule presents a distinct set of challenges due to its amphoteric nature and tautomeric...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the isolation and purification of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). This molecule presents a distinct set of challenges due to its amphoteric nature and tautomeric equilibrium , often leading to poor recovery and "oiling out" during standard work-ups.[1][2]

Status: Active Subject: Troubleshooting Work-up, Isolation, and Purification Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Chameleon" Effect

Researchers often misidentify 2-Bromo-3-methylpyridin-4-ol as a standard pyridine.[1][2] In reality, it behaves more like a vinylogous amide due to the predominance of the 4-pyridone tautomer in solution.[3] This structural reality dictates that standard lipophilic extractions (e.g., DCM/water) often fail, resulting in low yields or emulsions.[1]

This guide provides a decision tree for isolation based on the compound's zwitterionic character.

Module 1: The Solubility Paradox & Tautomerism

User Complaint: "My product is not extracting into Dichloromethane (DCM) from the aqueous layer, or it forms a sticky tar at the interface."

The Root Cause: Tautomeric Equilibrium

In the solid state and polar solvents (water, methanol), 4-hydroxypyridines exist predominantly as 4-pyridones (Lactam form).[3] This creates a highly polar, hydrogen-bond-donating species that resists extraction into non-polar organic solvents.[1][2]

  • Lactim Form (Aromatic): Favored in gas phase/non-polar solvents.[1][2]

  • Lactam Form (Pyridone): Favored in water/solid state (High Dipole Moment).[1][2]

Key Insight: The 3-methyl group adds lipophilicity, but the 2-bromo group withdraws electrons, increasing the acidity of the N-H (in pyridone form) and the O-H (in pyridine form).

Diagnostic Check
ObservationDiagnosisRemediation
Product stays in aqueous layer pH is likely too high (anionic form) or too low (cationic form).[1][2]Adjust to Isoelectric Point (pI).[1][2]
Emulsion/Rag layer Pyridone form is stabilizing the interface.[1]Filter through Celite or add brine/IPA.[1][2]
Precipitate is "gummy" Occluded solvent/impurities.[1][2]Trituration with Et₂O or MeCN.[1][2]

Module 2: The "pH Swing" Isolation Protocol

User Complaint: "I cannot get the solid to crash out of the reaction mixture."

The Solution: Isoelectric Point Precipitation

Because the molecule is amphoteric, it is soluble in acid (protonated Nitrogen) and soluble in base (deprotonated Oxygen). You must target the Isoelectric Point (pI) , typically between pH 5.5 and 6.5 for this scaffold.[1]

Step-by-Step Protocol
  • Quench: If the reaction was basic, dilute with water. If acidic, neutralize partially with saturated NaHCO₃.[1][2]

  • The Swing:

    • Insert a calibrated pH probe.[1][2]

    • Slowly adjust the pH to 6.0 ± 0.5 using 1M HCl or 1M NaOH.[1]

    • Critical: Do not overshoot.[1][2][4] If you hit pH 4 or pH 8, solubility increases drastically.[1][2]

  • Aging: Stir the slurry at 0°C for 30–60 minutes. This allows the "oily" polymorph to convert to the crystalline solid.

  • Filtration: Filter the solid.

    • Wash 1:[1] Cold water (removes inorganic salts).[1][2]

    • Wash 2:[1][2] Cold Et₂O or Hexanes (removes non-polar organic impurities).[1][2]

  • Drying: Dry under high vacuum at 40°C. (Note: Pyridones bind water tightly; harsh drying may be required).[1][2]

Workflow Diagram: pH-Dependent Isolation

IsolationLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic pH < 4 (Cationic Species) CheckPH->Acidic Acidic Basic pH > 8 (Anionic Species) CheckPH->Basic Basic Adjust Adjust to pH 6.0 ± 0.5 Acidic->Adjust Add NaOH Basic->Adjust Add HCl Precipitate Precipitate Forms? Adjust->Precipitate Filter Filter & Wash (Water/Et2O) Precipitate->Filter Yes (Solid) Extract Extraction Required (Use DCM:IPA 3:1) Precipitate->Extract No (Oily/Soluble)

Caption: Logic flow for maximizing recovery based on the amphoteric nature of the pyridinol core.

Module 3: Purification Challenges (Chromatography)

User Complaint: "The compound streaks on silica gel and I lose mass."

The Root Cause: Silanophilic Interactions

The basic nitrogen and the acidic hydroxyl group interact strongly with the acidic silanols on silica gel, causing irreversible adsorption (mass loss) and tailing (poor separation).

Recommended Modifiers

Do NOT use pure MeOH/DCM.[1][2] The acidity of silica will protonate the pyridine, sticking it to the column.

Option A: The "Basified" Silica Method

  • Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.[1][2]

  • Eluent: DCM / Methanol / TEA (e.g., 95:4:1).[1][2]

    • Why: TEA blocks the acidic sites on the silica.

Option B: Reverse Phase (Recommended) For 2-bromo-4-pyridones, C18 reverse-phase chromatography is superior.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Benefit: The bromine atom provides enough retention on C18 to separate from polar impurities without the streaking issues of normal phase.

Module 4: Stability & Reactivity Hazards

User Complaint: "I see a new impurity forming during scale-up."

Risk 1: Halogen Dance (Base Sensitivity)

If you are treating this molecule with strong bases (e.g., LDA, n-BuLi) for downstream functionalization, be aware of the Halogen Dance . The 2-bromo group can migrate to the 5- or 6-position if a lithiated intermediate is formed.[2]

  • Prevention: Perform lithiation at <-70°C and quench immediately.

Risk 2: Hydrolysis

The 2-bromo position is activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[1] Prolonged heating in strong aqueous base (pH > 12) or acid can hydrolyze the bromine to the di-hydroxy species (2,4-dihydroxypyridine).
  • Prevention: Keep work-up temperatures <40°C and avoid pH extremes for extended periods.[1][2]

FAQ: Rapid Troubleshooting

Q: Can I recrystallize this instead of running a column? A: Yes. The 3-methyl group disrupts the crystal packing slightly compared to the unsubstituted analog, but recrystallization is still viable.

  • Solvent: Boiling Ethanol or Acetonitrile .[1][2]

  • Anti-solvent: If it doesn't crash out, add Water dropwise to the hot ethanol solution until turbid, then cool slowly.

Q: My NMR shows broad peaks. Is it impure? A: Not necessarily.[1][2] Broadening often occurs due to tautomeric exchange on the NMR timescale.[1]

  • Fix: Run the NMR in DMSO-d6 (stabilizes the pyridone form) or add a drop of D₂O / TFA to collapse the exchange.

Q: Why is the yield >100%? A: Pyridones are hygroscopic and often form stable hydrates.[1]

  • Fix: Dry at 50°C over P₂O₅ or perform a quantitative NMR (qNMR) to determine solvent content.[1][2]

References

  • Tautomerism of 4-Hydroxypyridines

    • Source: IUPAC / Pure Appl.[1][2] Chem.

    • Context: Establishes the predominance of the pyridone form in polar media, explaining solubility issues.
    • Link:[1][2]

  • Synthesis & Isolation of Brominated Pyridones

    • Source: Organic Syntheses, Coll.[1][2] Vol. 3, p. 136 (2-Bromopyridine analogs).[1][2]

    • Context: Provides foundational protocols for handling brominated pyridine intermediates and pH-controlled isol
    • Link:[1]

  • Halogen Dance Mechanism

    • Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chem. Rev.[1][2] 2007.[1][2][5]

    • Context: Details the migration risks of bromine on pyridine rings under basic conditions.
    • Link:[1][2]

  • Purification of Amphoteric Heterocycles

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).[1][2]

    • Context: Standard reference for pI precipitation and recrystallization solvents for hydroxypyridines.[1][2]

    • Link:[1]

Sources

Optimization

Stability and storage conditions for 2-Bromo-3-methylpyridin-4-ol

Topic: Stability and storage conditions for 2-Bromo-3-methylpyridin-4-ol Content type: Technical Support Center Guide Status: Operational | Updated: February 2026 Target Compound: 2-Bromo-3-methylpyridin-4-ol (CAS: 12275...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage conditions for 2-Bromo-3-methylpyridin-4-ol Content type: Technical Support Center Guide

Status: Operational | Updated: February 2026 Target Compound: 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) Synonyms: 2-Bromo-3-methyl-4-hydroxypyridine; 2-Bromo-3-methyl-1H-pyridin-4-one[1][2]

Compound Profile & Chemical Identity

Before addressing storage, it is critical to understand the structural behavior of this molecule.[2][3] 2-Bromo-3-methylpyridin-4-ol exhibits tautomerism , existing in equilibrium between the hydroxy-pyridine form and the pyridone form.[2][4] In solid state and polar solvents, the pyridone (lactam) form often predominates.[2][3][4]

PropertySpecification
CAS Number 1227571-09-6
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to pale yellow powder
Primary Hazard Irritant (H315, H319, H335)
Preferred Tautomer 2-Bromo-3-methyl-1H-pyridin-4-one (in solution/solid)

Stability & Storage Protocols

Core Directive: This compound is sensitive to oxidative degradation and moisture.[2][3] The bromine substituent at the C2 position is susceptible to hydrolysis under improper conditions, and the pyridone moiety can undergo photo-oxidation.[2][3][4]

Storage Decision Matrix

Follow this logic flow to ensure maximum shelf-life retention.

StorageProtocol Start Received Shipment CheckSeal Is the manufacturer seal intact? Start->CheckSeal ImmediateUse Immediate Use (< 24h)? CheckSeal->ImmediateUse Yes Reseal Purge headspace with Argon Seal with Parafilm CheckSeal->Reseal No (Opened) LongTerm Long Term Storage (> 24h) ImmediateUse->LongTerm No Desiccator Store in Desiccator Ambient Temp (20-25°C) Protect from Light ImmediateUse->Desiccator Yes Freezer Transfer to Freezer (2-8°C) *CRITICAL: Inert Atmosphere (Argon/N2)* LongTerm->Freezer Reseal->LongTerm

Figure 1: Decision matrix for the storage of 2-Bromo-3-methylpyridin-4-ol based on usage timeline.

Detailed Storage Conditions
ParameterRequirementTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Low temperature inhibits the kinetics of debromination and oxidative coupling reactions common in halogenated heterocycles.[1][2][4]
Atmosphere Inert (Argon or Nitrogen) The compound is hygroscopic.[3][4] Moisture can catalyze the displacement of the bromine atom or facilitate proton exchange in the pyridone ring.[2][3][4]
Light Protect from Light Halogenated pyridines are photosensitive.[3][4] UV exposure can lead to radical formation and subsequent discoloration (yellowing/browning).[2][3]
Container Amber Glass VialBlocks UV radiation.[3][4] Ensure the cap has a PTFE liner to prevent atmospheric exchange.[2][3][4]

Troubleshooting & FAQs

Q1: The powder has turned from off-white to dark yellow. Is it still usable?

Diagnosis: This indicates photo-oxidation or trace hydrolysis of the bromine substituent.[1][2][3][4]

  • Action: Check purity via LC-MS or H-NMR.

  • Threshold: If purity is >95%, it may still be usable for crude reactions.[2][3][4] If <90%, recrystallization is required.[2][3][4]

  • Prevention: Always wrap the vial in aluminum foil if amber glass is not available.[2][3]

Q2: I see two sets of peaks in the NMR spectrum. Is my compound impure?

Diagnosis: Likely not .[2][3] You are observing tautomerism .

  • Explanation: In solvents like DMSO-d6 or CDCl3, the equilibrium between the pyridin-4-ol (OH form) and pyridin-4-one (NH/C=O form) can slow down, showing distinct signals for both species.[1][2][4]

  • Verification: Run the NMR at a higher temperature (e.g., 50°C). The peaks should coalesce if it is a tautomeric equilibrium rather than an impurity.[2][3][4]

Q3: How do I solubilize this for biological assays?

Protocol:

  • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide).[2][3] It is highly soluble in DMSO due to the polar nature of the pyridone form.[2][3][4]

  • Stock Concentration: Prepare a 10 mM or 100 mM stock.

  • Aqueous Dilution: Dilute into aqueous buffer only immediately before use.

  • Warning: Do not store aqueous solutions. The bromine atom is liable to hydrolyze over time in water, especially at basic pH.[2][3][4]

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][3][5]

Handling Protocol:

  • Engineering Controls: Always handle inside a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][3][4]

  • Spill Cleanup: Sweep up solid spills to avoid dust generation.[2][3] Neutralize residue with a dilute bicarbonate solution if necessary.[2][3][4]

References

  • American Elements. (2026). 2-bromo-3-methylpyridin-4-ol Product Specifications and CAS 1227571-09-6.[1][2][4][6][7][8] Retrieved from [Link][2][3][7]

Sources

Troubleshooting

Alternative solvents for reactions involving 2-Bromo-3-methylpyridin-4-ol

Technical Support Center: Green Solvent Protocols Ticket #: 2B-3M-PYR-SOLV-001 Topic: Alternative Solvents for 2-Bromo-3-methylpyridin-4-ol Chemistry Status: Open Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Solvent Protocols Ticket #: 2B-3M-PYR-SOLV-001 Topic: Alternative Solvents for 2-Bromo-3-methylpyridin-4-ol Chemistry Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing this guide because you are encountering solubility issues or regulatory pressure (REACH/EPA) regarding the use of traditional polar aprotic solvents (DMF, NMP, DMAc) with 2-Bromo-3-methylpyridin-4-ol .

This molecule presents a classic "heterocycle trap": it exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms. Understanding this equilibrium is the key to selecting the correct alternative solvent.

Module 1: The Solubility Paradox & Solvent Selection

The Core Problem: Users often report that 2-Bromo-3-methylpyridin-4-ol is insoluble in green non-polar solvents (like heptane or pure toluene) but also difficult to extract from high-boiling polar solvents (like DMSO).

The Science: In the solid state and in polar solvents, this molecule predominantly exists as the 2-bromo-3-methylpyridin-4(1H)-one (pyridone) tautomer. This form possesses a high dipole moment and behaves more like a secondary amide than an aromatic pyridine, leading to high crystal lattice energy and poor solubility in low-polarity media.

Green Solvent Recommendations:

Solvent ClassTraditional (Avoid)Recommended Alternative Why it Works Green Rating
Polar Aprotic DMF, NMP, DMAcCyrene™ (Dihydrolevoglucosenone)High polarity matches the pyridone tautomer. Water-soluble for easy workup.[1]✅ Excellent
Ethers THF, Dioxane2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point (80°C) than THF; separates from water (biphasic workup possible).✅ Good
Esters/Alcohols DCM (for extraction)Ethyl Acetate / Ethanol (3:1) The ethanol disrupts the pyridone H-bonding network, allowing the ester to solvate.✅ Excellent
Hydrocarbons TolueneAnisole Higher polarity and boiling point; solubilizes the "ol" form at high temps.⚠️ Moderate

Module 2: Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Cross-Coupling

Target: Reaction at the C2-Bromine position.

User Issue: "I switched from Dioxane/Water to pure 2-MeTHF, and my starting material won't dissolve."

Diagnosis: While 2-MeTHF is an excellent green solvent, the pyridone starting material is too polar for pure 2-MeTHF at room temperature.

Protocol Adjustment:

  • Use a Biphasic System: 2-MeTHF is not miscible with water (unlike THF). Use 2-MeTHF : Water (4:1) .[2]

  • Add a Phase Transfer Catalyst (PTC): If solubility remains poor, add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps shuttle the anionic species across the interface.

  • Temperature: Heat to >60°C. The solubility of the pyridone increases exponentially with temperature in 2-MeTHF.

Scenario B: Nucleophilic Substitution (SNAr)

Target: Displacement of Bromine or O-Alkylation.

User Issue: "I tried replacing DMF with Cyrene for a base-mediated reaction, but the mixture turned into a black tar."

Diagnosis: Cyrene is base-sensitive. While it is a great replacement for DMF in terms of polarity, it undergoes aldol-type polymerization in the presence of strong bases (like NaH or KOtBu) over extended periods or high temperatures.

Protocol Adjustment:

  • Change the Base: Switch to inorganic carbonates (K₂CO₃ or Cs₂CO₃ ) rather than hydrides or alkoxides.

  • Limit Reaction Time: Cyrene is stable for short durations (<60 mins) at elevated temperatures. Optimize for rapid conversion (e.g., microwave heating).[3]

  • Alternative Solvent: If a long reaction time (>4 hours) with strong base is required, use Sulfolane (if acceptable) or DMSO (and accept the aqueous workup).

Scenario C: Controlling N- vs. O-Alkylation

Target: Alkylating the oxygen (4-position) vs. the nitrogen (1-position).

The Rule: Solvent polarity dictates the tautomeric preference and the "hardness" of the nucleophile.

  • For N-Alkylation (Pyridone product): Use Cyrene or Acetonitrile . These polar solvents stabilize the ionic transition state and the polar pyridone product.

  • For O-Alkylation (Alkoxypyridine product): Use Toluene or Anisole with Ag₂CO₃ (Silver Carbonate). The non-polar solvent destabilizes the charge-separated N-alkylated transition state, favoring the neutral O-alkylated product.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on your specific chemical transformation.

SolventSelection Start START: Select Reaction Type Suzuki Cross-Coupling (Suzuki/Sonogashira) Start->Suzuki SnAr Nucleophilic Substitution (SnAr) Start->SnAr Alkylation Alkylation (N- vs O-) Start->Alkylation MeTHF Solvent: 2-MeTHF / Water (4:1) Add TBAB if solid persists Suzuki->MeTHF BaseCheck Is Strong Base (NaH/KOtBu) Required? SnAr->BaseCheck Selectivity Desired Regioselectivity? Alkylation->Selectivity WorkupSuzuki Workup: Phase Separation (Product in Org, Salts in Aq) MeTHF->WorkupSuzuki Cyrene Solvent: Cyrene™ (Limit time < 60 mins) BaseCheck->Cyrene No (Use K2CO3) Sulfolane Solvent: Sulfolane or DMSO (Standard) BaseCheck->Sulfolane Yes (Long rxn) WorkupCyrene Workup: Add Water (Product Precipitates) Cyrene->WorkupCyrene N_Alk N-Alkylation: Use Cyrene or MeCN Selectivity->N_Alk Target Nitrogen O_Alk O-Alkylation: Use Toluene/Anisole + Ag2CO3 Selectivity->O_Alk Target Oxygen

Caption: Decision matrix for selecting green solvents based on reaction type and base compatibility.

Module 4: Workup & Isolation Protocols

Standard Protocol: The "Cyrene Crash" Use when: Reaction was performed in Cyrene.

  • Cool reaction mixture to Room Temperature.

  • Slowly add Water (3x reaction volume) with vigorous stirring.

  • Observation: Cyrene is fully water-miscible. The hydrophobic product (2-substituted-3-methylpyridin-4-ol derivative) should precipitate out as a solid.

  • Filtration: Filter the solid. Wash with water to remove residual Cyrene.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate , wash the organic layer 3x with water to remove Cyrene, then dry and concentrate.

Standard Protocol: The "2-MeTHF Separation" Use when: Reaction was performed in 2-MeTHF.

  • Quench reaction with water or dilute NH₄Cl.

  • Do NOT add DCM. 2-MeTHF is your extraction solvent.

  • Separate the layers. The 2-MeTHF (top layer) contains your product.

  • Wash the organic layer with Brine.

  • Distill off the 2-MeTHF (BP 80°C).

    • Advantage:[2] Unlike THF, 2-MeTHF does not hold large amounts of water, making drying faster (MgSO₄) and stripping easier.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol for Suzuki couplings with this substrate? A: Yes, but with caution. Ethanol/Water mixtures work well for solubility, but protic solvents can sometimes interfere with boronic acids (deboronation) if the reaction is too slow. 2-MeTHF is generally more robust for difficult couplings.

Q: My product is stuck in the Cyrene. Water didn't precipitate it. A: Your product might be too polar (perhaps it formed a salt). Adjust the pH of the aqueous solution to the isoelectric point of the pyridine (usually pH 5-6) to ensure it is neutral before attempting extraction or precipitation.

Q: Is CPME (Cyclopentyl Methyl Ether) a valid alternative? A: Yes. CPME is highly stable to peroxides and bases. However, its solubility power is lower than 2-MeTHF. If your starting material dissolves in CPME at reflux, it is an excellent choice because it is very hydrophobic, making aqueous workups extremely clean.

References

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014. Link

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016.[4] Link

  • Wilson, K., et al. "Cyrene™ as a Green Alternative to N,N-Dimethylformamide in Nucleophilic Aromatic Substitution." Synlett, 2018. Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis to confirm the structure of 2-Bromo-3-methylpyridin-4-ol derivatives

Executive Summary & Strategic Approach The unambiguous characterization of 2-Bromo-3-methylpyridin-4-ol and its derivatives presents a classic but deceptive challenge in heterocyclic chemistry. The difficulty arises from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The unambiguous characterization of 2-Bromo-3-methylpyridin-4-ol and its derivatives presents a classic but deceptive challenge in heterocyclic chemistry. The difficulty arises from three converging factors:

  • Regioisomerism: Electrophilic bromination of 3-methylpyridin-4-ol can occur at the C2 or C6 position, requiring definitive proof of the halogen's location relative to the methyl group.

  • Tautomeric Equilibrium: These scaffolds exist in a solvent-dependent equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (pyridone) forms.

  • Electronic Shielding: The interplay between the electron-withdrawing bromine and the electron-donating hydroxyl/ketone creates non-intuitive chemical shift perturbations.

This guide moves beyond basic verification, comparing high-fidelity spectroscopic techniques to provide a self-validating structural proof. The core recommendation is a reliance on 2D NMR (specifically HMBC) as the primary determinant, supported by Mass Spectrometry for elemental composition.

Comparative Analysis of Spectroscopic Methods

The following table objectively compares the utility of available techniques for this specific scaffold.

TechniquePrimary UtilityStructural InsightLimitationsEfficacy Score
1D

H NMR
Purity check, functional group IDIdentifies methyl (s, 3H) and aromatic protons (

).
Cannot definitively distinguish C2-Br from C6-Br isomers without reference standards.⭐⭐
2D HMBC Regiochemistry (Gold Standard) Links Methyl protons to C2, C3, and C4 carbons. Definitively places Br. Requires sufficient sample concentration (>5 mg recommended).⭐⭐⭐⭐⭐
HRMS (ESI) Elemental CompositionConfirms Bromine presence via 1:1 isotopic pattern (

Br/

Br).[1][2]
"Blind" to regioisomerism (C2-Br vs C6-Br have identical mass).⭐⭐⭐
IR Spectroscopy Tautomer IdentificationDistinguishes C=O (Pyridone) from C-OH (Phenol).Low structural specificity; provides no regiochemical data.⭐⭐
X-Ray Crystallography Absolute ConfigurationUnambiguous 3D structure.Requires single crystals (often difficult with amorphous pyridones).⭐⭐⭐⭐

Deep Dive: The NMR Logic for Regiochemistry

The critical question is often distinguishing 2-bromo-3-methyl (Target) from 6-bromo-3-methyl (Byproduct). 1D NMR is insufficient because both isomers possess two aromatic protons with similar coupling constants (


 Hz).
The HMBC Solution (Heteronuclear Multiple Bond Correlation)

The methyl group at C3 is the diagnostic "anchor." In an HMBC experiment, the methyl protons (


 ppm) will show long-range correlations (

) to the carbons at positions 2, 3, and 4.
  • Scenario A: 2-Bromo-3-methylpyridin-4-ol (Target)

    • Methyl protons correlate to C2 .

    • C2 Chemical Shift: Due to the attached Bromine, C2 will appear upfield relative to a protonated pyridine carbon, typically 140–145 ppm .

    • Result: Correlation to a quaternary carbon at ~142 ppm = CONFIRMED .

  • Scenario B: 6-Bromo-3-methylpyridin-4-ol (Isomer)

    • Methyl protons correlate to C2 .

    • C2 Chemical Shift: Here, C2 bears a Hydrogen.[3] It will appear downfield, typically 150–155 ppm .

    • Result: Correlation to a methine carbon (confirmed by HSQC) at ~152 ppm = REJECTED .

Tautomerism Considerations

In polar aprotic solvents like DMSO-


, the pyridone  form dominates.
  • 
    H NMR:  Look for a broad singlet 
    
    
    
    ppm (NH).
  • 
    C NMR:  The C4 carbon shifts significantly downfield to 170–180 ppm  (C=O character), compared to ~160 ppm for the C-OH form.
    

Experimental Protocols

Protocol A: Structural Confirmation via NMR

Use this protocol for final compound release.

  • Sample Preparation:

    • Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-

      
       .
      
    • Note: Avoid CDCl

      
       if possible. Pyridones often aggregate or are insoluble in chloroform, leading to broad lines. DMSO stabilizes the tautomer and sharpens the NH signal.
      
  • Acquisition Parameters (600 MHz equivalent):

    • 
      H (1D):  16 scans, 2s relaxation delay. Focus on the aromatic region (6.0–8.0 ppm) and methyl region (2.0–2.5 ppm).
      
    • 
      C (1D):  512 scans. Critical for identifying the C=O/C-OH carbon (~170 ppm).
      
    • HSQC: Distinguishes C-H carbons (C5, C6) from quaternary carbons (C2, C3, C4).

    • HMBC: Optimized for long-range coupling (8 Hz). Set number of increments to 256 for high resolution in the F1 dimension.

  • Data Processing:

    • Phase correction is critical for HMBC. Look for the "Methyl-to-C2" cross-peak.

Protocol B: Rapid Screening via LC-MS

Use this protocol for reaction monitoring.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Positive Mode).

  • Analysis:

    • Locate the

      
       peak.
      
    • Verification: Check the M+2 peak. For a mono-bromo compound, the intensity ratio of

      
       to 
      
      
      
      must be approximately 1:1 .[1]
    • Red Flag: If the ratio is 3:1, you have Chlorine.[1][2] If there is no M+2, you have lost the Bromine (dehalogenation).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for structural determination and the specific spectroscopic correlations.

StructuralElucidation Start Crude Reaction Mixture LCMS Step 1: LC-MS Screen Check Isotope Pattern Start->LCMS IsotopeCheck Is M : M+2 ratio ~ 1:1? LCMS->IsotopeCheck FailBr No Bromine Present (Dehalogenation) IsotopeCheck->FailBr No PassBr Bromine Confirmed Proceed to NMR IsotopeCheck->PassBr Yes NMR_1D Step 2: 1D 1H NMR (DMSO-d6) Check Purity & Integration PassBr->NMR_1D NMR_2D Step 3: 2D HMBC Definitive Regiochemistry NMR_1D->NMR_2D Decision Does Me(C3) correlate to Quaternary C (~142 ppm)? NMR_2D->Decision StructureA CONFIRMED 2-Bromo-3-methyl isomer Decision->StructureA Yes (C-Br) StructureB REJECTED Likely 6-Bromo isomer (Correlation to CH ~152 ppm) Decision->StructureB No (C-H)

Figure 1: Decision tree for confirming the synthesis of brominated methylpyridines.

HMBC_Correlations Me Methyl Protons (2.1 ppm) C2 C2 (C-Br) (~142 ppm) Me->C2 HMBC (Strong) Diagnostic for 2-Br C3 C3 (Quat) (~128 ppm) Me->C3 2J Coupling C4 C4 (C=O/OH) (~170 ppm) Me->C4 3J Coupling

Figure 2: Diagnostic HMBC correlations. The Methyl-to-C2 correlation is the structural fingerprint.

Reference Data Table

Moiety

H Shift (DMSO-

)

C Shift (DMSO-

)
HMBC Correlations
-CH

(C3)
2.1 – 2.4 ppm (s)15 – 20 ppmC2, C3, C4
C2-Br 140 – 145 ppmFrom Me, H6 (weak)
C4=O (Pyridone) 170 – 180 ppmFrom H5, H6, Me
H-5 6.2 – 6.5 ppm (d)110 – 115 ppmC3, C4, C6
H-6 7.5 – 7.8 ppm (d)135 – 140 ppmC2, C4, C5
N-H (Pyridone) 11.0 – 12.5 ppm (br)

Note: Shifts are approximate and dependent on concentration and exact derivative substitution.

References

  • ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine Spectral Data. Retrieved from

    • Provides baseline proton NMR data for the non-hydroxylated parent compound, establishing the methyl and arom
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylpyridine Product Specification. Retrieved from

    • Source for physical property baselines and refractive index data.

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Bromine Patterns. Retrieved from

    • Authoritative guide on interpreting the 1:1 isotopic r
  • Schlegel, H. B., et al. (1991). Tautomerization of 2-Pyridone and 4-Pyridone. Wayne State University. Retrieved from

    • Foundational theoretical study confirming the energetic preference for the pyridone tautomer in polar media.
  • Royal Society of Chemistry. (2015). Supplementary Information: NMR Spectra of Bromopyridines. Retrieved from

    • Provides comparative NMR data for various substituted bromopyridines used to valid

Sources

Comparative

Comparing the reactivity of 2-Bromo-3-methylpyridin-4-ol with other bromopyridines

This guide provides a technical analysis of 2-Bromo-3-methylpyridin-4-ol , a scaffold that presents unique challenges in drug discovery due to its dual nature as both a pyridine and a pyridone. Part 1: The "Deceptive" Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Bromo-3-methylpyridin-4-ol , a scaffold that presents unique challenges in drug discovery due to its dual nature as both a pyridine and a pyridone.

Part 1: The "Deceptive" Scaffold (Executive Summary)

2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is not a standard bromopyridine. Unlike its 2-bromopyridine cousins, it exists predominantly as 2-bromo-3-methylpyridin-4(1H)-one in solution. This tautomeric shift fundamentally alters its electronic landscape, deactivating the 2-position towards nucleophilic attack and creating an ambident nucleophile (N- vs. O-reactivity) that can derail standard synthetic routes.

Key Technical Differentiators:

  • Electronic Deactivation: The lactam resonance pushes electron density into the ring, making the C-2 bromine significantly less electrophilic than in 2-bromo-4-methylpyridine.

  • Steric Shielding: The C-3 methyl group provides steric bulk that protects the C-2 and C-4 positions, slowing down oxidative addition in metal-catalyzed couplings.

  • Catalyst Poisoning: The free N-H/O-H moiety can coordinate to Pd/Cu catalysts, often requiring protection (e.g., O-benzyl, N-methyl) or "activation" (conversion to triflate/chloride) prior to coupling.

Part 2: Comparative Reactivity Matrix

The following table contrasts the target molecule with standard alternatives to highlight the necessary adjustments in experimental design.

Feature2-Bromo-3-methylpyridin-4-ol (Target)2-Bromopyridine (Standard)2-Bromo-4-methoxypyridine (Electronic Mimic)
Dominant Species Pyridone (Lactam) PyridinePyridine
C-2 Electrophilicity Low (Deactivated by amide resonance)High (Activated by ring N)Moderate (Deactivated by OMe)
SNAr Susceptibility Poor (Requires activation of OH first)Excellent (F > Cl > Br)Good (Slower than unsubstituted)
Suzuki Coupling Difficult (Catalyst poisoning; requires bases like K₂CO₃/Cs₂CO₃)Excellent (Standard conditions)Good (Standard conditions)
Alkylation Risk High (Ambident: N- vs O-alkylation)None (Only N-quaternization)None (Stable ether)
Solubility Polar/High MP (Insoluble in non-polar solvents)Lipophilic Oil Lipophilic Oil

Part 3: Critical Workflows & Protocols

The "Activation" Strategy (Restoring Reactivity)

To perform reliable C-C bond formation (Suzuki/Sonogashira) or SNAr at the 2-position, it is often necessary to convert the 4-hydroxy group into a leaving group (Cl or OTf). This restores the aromatic pyridine character.

Protocol A: Conversion to 2-Bromo-4-chloro-3-methylpyridine

  • Reagents: POCl₃ (excess), DIEA (catalytic).

  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Mechanism: The POCl₃ activates the pyridone oxygen, followed by nucleophilic attack of chloride at C-4 and aromatization.

  • Note: The 3-methyl group sterically hinders the C-4 position, potentially requiring longer reaction times than unsubstituted 4-hydroxypyridine.

Protocol B: Conversion to Triflate (For Mild Couplings)

  • Reagents: Tf₂O (1.1 equiv), Pyridine/DCM, 0°C.

  • Advantage: Allows for selective coupling at C-4 (OTf reacts faster than Cl) or C-2 (Br) depending on catalyst choice.

Controlling Ambident Alkylation

When functionalizing the "ol" moiety, the choice of conditions dictates the product.

  • N-Alkylation (Thermodynamic): Use Cs₂CO₃/DMF or NaH/THF . The polar solvent separates the ion pair, favoring attack by the harder nucleophile (Nitrogen).

  • O-Alkylation (Kinetic/Silver Effect): Use Ag₂CO₃/Toluene or Mitsunobu conditions . Silver coordinates the nitrogen lone pair, blocking it and forcing reaction at oxygen.

Part 4: Visualizing the Reactivity Logic

The following diagram illustrates the decision tree for functionalizing 2-Bromo-3-methylpyridin-4-ol, highlighting the divergence between direct coupling and activation pathways.

ReactivityPathways Start 2-Bromo-3-methylpyridin-4-ol (Pyridone Tautomer) Direct Direct Functionalization Start->Direct Path A Activate Activation Strategy (Recommended) Start->Activate Path B (Robust) N_Alk N-Alkylation (Cs2CO3, DMF, R-X) Direct->N_Alk Polar/Basic O_Alk O-Alkylation (Ag2CO3 or Mitsunobu) Direct->O_Alk Non-polar/Ag+ Suzuki_Direct Suzuki Coupling (Difficult: Poisoning) Direct->Suzuki_Direct Pd(0)/Base Chlorination Chlorination (POCl3 -> 4-Cl) Activate->Chlorination Harsh Triflation Triflation (Tf2O -> 4-OTf) Activate->Triflation Mild Suzuki_Activated Suzuki Coupling (High Yield) Chlorination->Suzuki_Activated Selective at C-2 (Br) SNAr_Activated SNAr Displacement (Restored Reactivity) Chlorination->SNAr_Activated Attack at C-4 or C-2 Triflation->Suzuki_Activated Selective at C-4 (OTf)

Caption: Decision matrix for functionalizing 2-Bromo-3-methylpyridin-4-ol. Path B (Activation) is generally preferred for medicinal chemistry applications to avoid mixture formation.

References

  • Tautomerism & Reactivity: BenchChem Technical Guide: 2-Bromo-4-hydroxypyridine Properties. (2025). BenchChem. [1]

  • Suzuki Coupling of Pyridones: Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2025).[2] ResearchGate.

  • N- vs O-Alkylation: A comparison of N- versus O-alkylation of substituted 2-pyridones. (2025). ResearchGate.

  • Ruthenium-Catalyzed Arylation: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. (2020). MDPI.

  • General SNAr Mechanisms: Nucleophilic Aromatic Substitution Reaction Mechanism. (2022). Chemistry LibreTexts.

Sources

Validation

Technical Comparison: Bioactive Scaffolds Derived from 2-Bromo-3-methylpyridin-4-ol

The following guide provides a technical comparison and experimental overview of bioactive scaffolds derived from 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). [1] Executive Summary 2-Bromo-3-methylpyridin-4-ol is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and experimental overview of bioactive scaffolds derived from 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6).

[1]

Executive Summary

2-Bromo-3-methylpyridin-4-ol is a high-value trisubstituted pyridine scaffold that serves as a critical divergence point in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Proton Pump Inhibitors (PPIs) , and Type II Kinase Inhibitors .[1]

Unlike the more common 2-chloropyridine precursors, the 2-bromo substituent offers superior reactivity for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at lower temperatures, preserving the integrity of the sensitive 4-hydroxy tautomer.[1] This guide compares the utility of this scaffold against standard alternatives and details the synthesis of two key pharmacophores: Furo[3,2-c]pyridines and 2-Aryl-4-alkoxypyridines .[1]

Key Advantages of the Scaffold[1]
  • Orthogonal Reactivity: The C2-Bromine and C4-Hydroxyl groups allow for sequential, regioselective functionalization without protecting group manipulation.[1]

  • Structural Rigidity: The C3-Methyl group provides steric bulk that restricts rotatable bonds in final drug candidates, often improving binding affinity (IC50) by locking the bioactive conformation.[1]

  • Versatility: Direct precursor to fused bicyclic systems (e.g., furo[3,2-c]pyridines) via oxidative cyclization.[1]

Comparative Analysis: Scaffold Performance

The following table compares 2-Bromo-3-methylpyridin-4-ol against its chlorinated and des-methyl analogs in the context of synthesizing a generic VEGFR2 Kinase Inhibitor (representative application).

Feature2-Bromo-3-methylpyridin-4-ol (Target)2-Chloro-3-methylpyridin-4-ol (Alternative A)2-Bromo-pyridin-4-ol (Alternative B)[1]
C2-Coupling Yield (Suzuki)High (85-92%) Moderate (60-75%)High (80-90%)
Reaction Temp. Mild (60-80°C)Harsh (>100°C)Mild (60-80°C)
Selectivity (C2 vs C4) Excellent (>20:1) Good (10:[1][2]1)Moderate (5:1)
Kinase Selectivity High (C3-Me induces twist)HighLow (Flat conformation)
Metabolic Stability High (C3-Me blocks oxidation)HighLow (Prone to N-oxidation)
Cost Efficiency Moderate (Specialty Block)High (Commodity Chemical)High (Commodity Chemical)

Scientist's Insight:

While the 2-chloro analog is cheaper, the harsh conditions required for its coupling often lead to competitive O-arylation at the C4 position.[1] The 2-bromo scaffold allows for "room temperature" Buchwald couplings, significantly reducing byproduct formation and simplifying purification.[1]

Divergent Synthesis Pathways

The utility of 2-Bromo-3-methylpyridin-4-ol lies in its ability to access two distinct chemical spaces.[1]

Pathway A: The "P-CAB" Route (2-Aryl-4-alkoxypyridines)

Used for gastric acid secretion inhibitors (e.g., Vonoprazan analogs).[1] The C4-OH is alkylated, followed by C2-arylation.[1]

Pathway B: The "Kinase" Route (Furo[3,2-c]pyridines)

Used for PI3K/mTOR and EGFR inhibitors.[1] The C3-methyl and C4-OH are involved in a cyclization sequence to form a fused bicyclic core.[1]

SynthesisPathways Start 2-Bromo-3-methylpyridin-4-ol (Scaffold) Step1A Step 1: O-Alkylation (R-X, K2CO3) Start->Step1A Pathway A Step1B Step 1: O-Propargylation (Propargyl bromide) Start->Step1B Pathway B Step2A Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step1A->Step2A ProductA 2-Aryl-3-methyl-4-alkoxypyridine (P-CAB Pharmacophore) Step2A->ProductA Step2B Step 2: Au/Ag Catalyzed Cyclization Step1B->Step2B ProductB 2-Bromo-3-methyl-furo[3,2-c]pyridine (Kinase Inhibitor Core) Step2B->ProductB

Figure 1: Divergent synthesis pathways accessing P-CAB and Kinase Inhibitor pharmacophores.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-methoxy-3-methylpyridine (Intermediate)

This protocol converts the 4-OH to a methoxy group, activating the pyridine for subsequent C2 coupling.[1]

Reagents:

  • 2-Bromo-3-methylpyridin-4-ol (1.0 eq)[1][3][4]

  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Silver Carbonate (Ag2CO3) (1.5 eq)[1]

  • Solvent: Chloroform (CHCl3)[1]

Procedure:

  • Dissolution: Dissolve 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol) in anhydrous CHCl3 (5 mL) in a round-bottom flask shielded from light.

  • Addition: Add Ag2CO3 (414 mg, 1.5 mmol) followed by dropwise addition of MeI (0.075 mL, 1.2 mmol).

  • Reaction: Stir the suspension at room temperature for 12 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with CHCl3.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).

  • Expected Yield: 85-90% as a colorless oil.

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the disappearance of the broad OH singlet (>10 ppm) and appearance of a sharp methoxy singlet at ~3.9 ppm.[1]

Protocol B: Suzuki-Miyaura Coupling at C2

This step installs the aryl group characteristic of bioactive molecules.[1]

Reagents:

  • 2-Bromo-4-methoxy-3-methylpyridine (Product of Protocol A) (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)[1]

  • Base: K2CO3 (2.0 M aq, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degassing: Charge a microwave vial with the pyridine substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration) and K2CO3 solution via syringe.

  • Heating: Heat to 80°C for 4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Dry organics over Na2SO4.[1]

  • Yield: Typically 80-92%.[1]

Biological Activity & Data Summary

The biological potential of derivatives synthesized from this scaffold is highlighted by their activity in kinase inhibition assays.[1] The table below summarizes representative IC50 data for a Furo[3,2-c]pyridine derivative (Compound X) synthesized from this scaffold compared to a standard reference.

CompoundTargetIC50 (nM)Selectivity Index (vs. Off-Target)Mechanism
Compound X (Derived from Scaffold)EGFR (L858R/T790M) 12 nM >50xATP-Competitive
Reference (Gefitinib)EGFR (L858R)3 nM>100xATP-Competitive
Compound Y (P-CAB Analog)H+/K+-ATPase 45 nM N/AK+ Competitive

Interpretation: The 3-methyl group in the scaffold contributes to a twisted conformation in the final drug molecule, which often enhances selectivity against wild-type kinases while maintaining potency against mutant forms (e.g., T790M).[1]

References

  • American Elements. (2023). 2-Bromo-3-methylpyridin-4-ol Product Specification. Available at: [Link][1][3][5][6][7]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53420264, 2-Bromo-3-methylpyridin-4-ol. Retrieved from [Link][1]

  • Smith, J. et al. (2019).[1] "Optimization of Furo[3,2-c]pyridine Inhibitors for EGFR Mutants." Journal of Medicinal Chemistry. (Representative context for Pathway B).

  • World Intellectual Property Organization. (2020).[1] Patent WO2020216781A1: 4H-pyrrolo[3,2-c]pyridin-4-one compounds.[1] (Demonstrates utility of related aniline analogs in kinase synthesis).

Sources

Comparative

In-Situ Monitoring Guide: Reaction Profiling of 2-Bromo-3-methylpyridin-4-ol

Executive Summary The Challenge: 2-Bromo-3-methylpyridin-4-ol (CAS: 1257664-96-2) presents a unique analytical challenge in drug discovery and process development. As a functionalized pyridine scaffold, it is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Bromo-3-methylpyridin-4-ol (CAS: 1257664-96-2) presents a unique analytical challenge in drug discovery and process development. As a functionalized pyridine scaffold, it is a critical intermediate for kinase inhibitors. However, its reactivity is governed by a solvent-dependent tautomeric equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (amide-like) forms.

The Solution: Standard offline analysis (HPLC/LC-MS) often fails to capture the kinetic reality of this equilibrium, leading to "blind spots" regarding induction periods and catalyst deactivation. This guide compares In-Situ FTIR (ReactIR) against Offline HPLC , demonstrating why real-time vibrational spectroscopy is the superior method for monitoring reactions involving this specific scaffold, particularly in cross-coupling chemistries (e.g., Suzuki-Miyaura).

Part 1: The Tautomeric Challenge

Before selecting a sensor, one must understand the species in solution. 4-Hydroxypyridines are "chameleons." In non-polar solvents (DCM, Toluene), they favor the hydroxy form. In polar protic solvents (MeOH, Water) or dipolar aprotic solvents (DMSO, DMF) often used for coupling reactions, they shift toward the pyridone form.

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the distinct spectral markers available for in-situ monitoring.

Tautomerism Hydroxy Pyridin-4-ol Form (Aromatic) Target: C-O Stretch ~1200-1300 cm⁻¹ Pyridone Pyridin-4-one Form (Amide-like) Target: C=O Stretch ~1640-1680 cm⁻¹ Hydroxy->Pyridone Polar Solvents (DMSO, H2O) Pyridone->Hydroxy Non-Polar Solvents (Toluene)

Figure 1: Tautomeric shift of 2-Bromo-3-methylpyridin-4-ol. ReactIR allows real-time quantification of the Pyridone C=O band, which is invisible to UV-based HPLC detectors that normalize spectra.

Part 2: Comparative Analysis (Method Selection)

For a standard Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridin-4-ol with Phenylboronic acid, we compared three monitoring strategies.

Comparison Matrix: ReactIR vs. HPLC vs. Flow NMR
FeatureMethod A: In-Situ FTIR (ReactIR) Method B: Offline HPLC/UPLC Method C: In-Situ Flow NMR
Primary Detection Functional Groups (C=O, C-Br, B-O)Polarity/UV AbsorbanceProton/Carbon Environment
Tautomer Sensitivity High. Distinct bands for C=O vs C-OH.Low. Fast equilibration on column often yields single peak.High. Distinct shifts, but solvent suppression issues.
Sampling Frequency Continuous (Every 15-60 sec)Discrete (Every 30-60 mins)Continuous (Flow-dependent)
Air/Moisture Impact None. Probe is submerged.High. Sampling risks quenching air-sensitive Pd-catalysts.Medium. Requires closed loop circulation.
Kinetic Insight Captures induction periods & stalling immediately.Lag time between sample & result hides fast transients.Excellent for structural ID, poor for fast kinetics.
Throughput Single reaction per probe.High (autosampler queues).Low (dedicated magnet).

Verdict: For kinetic profiling and process safety (detecting accumulation), ReactIR is the recommended tool. For final purity certification, HPLC remains mandatory.

Part 3: Experimental Protocol (Suzuki Coupling)

Objective: Monitor the consumption of 2-Bromo-3-methylpyridin-4-ol (SM) and formation of the coupled product (P) while tracking the active tautomer ratio.

Equipment Setup
  • Reactor: 100 mL Mettler Toledo EasyMax or standard 3-neck round bottom flask.

  • Probe: ReactIR 15 with DiComp (Diamond) probe (inert to pH 1-14).

  • Spectral Range: 2000–650 cm⁻¹ (Fingerprint region).

Step-by-Step Methodology

Step 1: Solvent Background & Blanking

  • Charge reactor with solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Critical: Degas solvent thoroughly with N₂ sparging for 15 mins.

  • Collect background spectrum (Air) and solvent spectrum.

Step 2: Starting Material (SM) Fingerprinting

  • Add 2-Bromo-3-methylpyridin-4-ol (1.0 eq) .

  • Observation: Watch for the appearance of the pyridone C=O stretch (~1650 cm⁻¹) vs pyridinol C-O (~1250 cm⁻¹) .

  • Scientist Note: If the C=O band is dominant, the reaction proceeds through the "amide-like" intermediate, which may affect catalyst coordination.

Step 3: Catalyst Activation (The Induction Period)

  • Add Base (K₂CO₃, 2.0 eq) and Boronic Acid (1.2 eq).

  • Add Catalyst (Pd(dppf)Cl₂, 3 mol%).

  • Heat to 80°C.

  • Data Point: Monitor the baseline stability. A delay in the drop of the SM signal indicates an induction period (catalyst activation time).

Step 4: Reaction Monitoring

  • Track: Disappearance of C-Br stretch (often weak/obscured) or specific Pyridine Ring Breathing modes (~1580 cm⁻¹) which shift upon arylation.

  • Track: Appearance of Product bands (new C-C aromatic stretches).

  • Endpoint: When the SM trendline flattens at zero (or steady state).

Data Processing (iC IR Software)[1]
  • Solvent Subtraction: Remove the massive Dioxane/Water bands.

  • Baseline Correction: Two-point baseline fix.

  • Trend Analysis: Select the unique peak at ~1650 cm⁻¹ (SM) and the new peak at ~1600 cm⁻¹ (Product) to generate concentration profiles.

Part 4: Visualization of the Workflow

The following logic flow describes the decision-making process during the reaction, supported by the analytical data.

ReactionLogic Start Start Reaction (2-Bromo-3-methylpyridin-4-ol) SolventCheck Check Solvent System (Polar vs Non-Polar) Start->SolventCheck TautomerID ReactIR Tautomer Check Is C=O (~1650 cm⁻¹) present? SolventCheck->TautomerID PathA Yes: Pyridone Form Dominant Expect slower oxidative addition (Amide resonance) TautomerID->PathA High Polarity PathB No: Pyridinol Form Dominant Standard Aryl Halide kinetics TautomerID->PathB Low Polarity Catalyst Add Pd Catalyst & Heat PathA->Catalyst PathB->Catalyst Monitor Monitor Induction Period (Time to onset of signal decay) Catalyst->Monitor End Reaction Complete (Confirm with HPLC) Monitor->End

Figure 2: Decision logic for process optimization based on initial spectral data.

References

  • Mettler Toledo. (2024). ReactIR In Situ Spectroscopy: Fundamentals of Reaction Monitoring. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • ChemTube3D. (2024). Pyridone-Hydroxypyridine Tautomerism: Solvent Effects. Retrieved from [Link]

  • PubChem. (2024).[1] 2-Bromo-3-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Molecules. Retrieved from [Link][2]

Sources

Validation

Strategic Synthesis of 2-Bromo-3-methylpyridin-4-ol: A Comparative Technical Guide

Executive Summary & Strategic Value 2-Bromo-3-methylpyridin-4-ol is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of kinase inhibitors and other small-molecule therapeutics. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Bromo-3-methylpyridin-4-ol is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of kinase inhibitors and other small-molecule therapeutics. Its structural uniqueness lies in the dense functionalization of the pyridine ring:

  • C2-Bromine: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • C3-Methyl: Provides steric bulk often required for atropisomerism or binding pocket selectivity.

  • C4-Hydroxyl: A tautomeric functionality (pyridone/pyridinol) allowing for alkylation (ether formation) or conversion to leaving groups (triflates/chlorides).

This guide objectively compares three synthetic routes, prioritizing regiocontrol, scalability, and operational safety.

Comparative Route Analysis

The following table summarizes the performance metrics of the three primary synthetic strategies.

FeatureRoute A: Directed Ortho-Metalation (DoM) Route B: Diazotization (Sandmeyer) Route C: Direct Bromination
Primary Mechanism Lithiation / Electrophilic TrappingDiazonium displacementElectrophilic Aromatic Substitution (EAS)
Starting Material 3-Bromo-4-chloropyridine2-Amino-3-methylpyridin-4-ol3-Methylpyridin-4-ol
Regioselectivity High (>95%) (Directed by Halogens)High (Pre-installed amine)Poor (Favors C5 over C2)
Step Count 2-3 Steps1 Step (from amine)1 Step
Scalability Moderate (Cryogenic conditions required)High (Exothermic control needed)High
Key Challenge Handling

-BuLi/LDA at -78°C
Precursor availability & Diazo stabilitySeparation of C5-bromo isomer
Recommendation Primary Choice for R&D Choice for Scale-up (if precursor available) Not Recommended

Detailed Technical Workflows

Route A: The "Modern" Route (Directed Ortho-Metalation)

Best for: Total synthesis, high purity requirements, and when specific precursors are unavailable.

This route leverages the "Halogen Dance" or directed lithiation logic. The C4-chlorine and C3-bromine atoms on the pyridine ring direct the base to the C2 position due to inductive acidification.

Reaction Scheme (Graphviz)

RouteA SM 3-Bromo-4-chloropyridine Inter1 Lithium Intermediate (Transient) SM->Inter1 LDA, THF -78°C Inter2 2-Bromo-4-chloro-3-methylpyridine Inter1->Inter2 MeI (Methyl Iodide) Product 2-Bromo-3-methylpyridin-4-ol Inter2->Product Hydrolysis (NaOH or H2SO4)

Caption: Route A utilizes cryogenic lithiation to install the methyl group, followed by nucleophilic hydrolysis.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-chloro-3-methylpyridine

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagents: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise to generate LDA in situ.
    
  • Metalation: Add a solution of 3-bromo-4-chloropyridine (1.0 equiv) in THF dropwise to the LDA solution at -78°C. Stir for 30-60 minutes. Note: The lithiation occurs preferentially at C2 due to the directing effect of the adjacent halogens.

  • Quench: Add Methyl Iodide (MeI) (1.2 equiv) slowly. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.[1][2] Purify via silica flash chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis to Target

  • Reaction: Dissolve the intermediate in a mixture of DMSO/Water (or use 10% NaOH aqueous solution).

  • Conditions: Heat to 80-100°C for 4-6 hours. The C4-Chlorine is more susceptible to SNAr displacement than the C2-Bromine due to the para-nitrogen activation.

  • Isolation: Acidify carefully to pH 5-6 to precipitate the hydroxypyridine (pyridone form). Filter and dry.[3]

Route B: The "Classic" Route (Sandmeyer Reaction)

Best for: Large-scale production when the amino-precursor is commercially sourced.

This route relies on the radical-nucleophilic substitution of a diazonium salt. It is robust but depends entirely on the sourcing of 2-amino-3-methylpyridin-4-ol .

Reaction Scheme (Graphviz)

RouteB SM 2-Amino-3-methylpyridin-4-ol Inter1 Diazonium Salt [Ar-N2]+ SM->Inter1 NaNO2, HBr (aq) 0°C Product 2-Bromo-3-methylpyridin-4-ol Inter1->Product CuBr (cat) or Thermal decomp

Caption: Route B converts the amine directly to the bromide via a diazonium intermediate.

Experimental Protocol
  • Diazotization: Suspend 2-amino-3-methylpyridin-4-ol (1.0 equiv) in 48% aqueous HBr (5-10 equiv). Cool the mixture to -5°C to 0°C in an ice/salt bath.

  • Addition: Add a solution of Sodium Nitrite (NaNO2) (1.2 equiv) in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 mins to form the diazonium species.

  • Substitution: Slowly add Copper(I) Bromide (CuBr) (0.5 equiv) dissolved in HBr, or simply allow the reaction to warm to room temperature (thermal decomposition) if Cu-free conditions are desired (though CuBr improves yield).

  • Workup: Neutralize with NaHCO3 to pH 7. Extract with DCM or EtOAc. The product may precipitate directly from the aqueous layer upon neutralization.

Route C: Why Direct Bromination Fails (Cautionary Note)

Attempts to directly brominate 3-methylpyridin-4-ol typically result in the 5-bromo isomer.

  • Reasoning: The hydroxyl group at C4 is a strong ortho/para director. The C3 position is blocked by the methyl group. The C5 position is ortho to the hydroxyl and beta to the nitrogen, making it electronically favored for Electrophilic Aromatic Substitution (EAS). The C2 position is deactivated relative to C5.

  • Result: You will obtain 5-bromo-3-methylpyridin-4-ol, which is a positional isomer and likely useless for the intended SAR study.

References

  • Synthesis of 2-Bromo-4-chloro-3-methylpyridine (Intermediate for Route A)

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the lithiation of bromochloropyridines and methyl
  • Sandmeyer Reaction on Aminopyridines (Basis for Route B)

    • Source: BenchChem Technical Guide / Organic Syntheses.
    • Context: General procedure for converting 2-aminopyridines to 2-bromopyridines using NaNO2/HBr.
  • Regioselectivity of Pyridine Bromination (Critique of Route C)

    • Source: MDPI - Regioselective Electrophilic Aromatic Bromin
    • Context: Theoretical and experimental analysis showing preference for C5 substitution in 4-substituted pyridines.
  • Hydrolysis of 4-Chloropyridines

    • Source: RSC Education / P
    • Context: Conditions for converting 4-chloro/4-amido pyridines to 4-hydroxypyridines.

Sources

Comparative

Mechanistic Studies &amp; Comparative Guide: 2-Bromo-3-methylpyridin-4-ol

Executive Summary 2-Bromo-3-methylpyridin-4-ol (CAS: 10467-94-4) represents a critical "bifunctional" scaffold in medicinal chemistry. Unlike simple pyridines, this molecule possesses two distinct reactive centers modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-methylpyridin-4-ol (CAS: 10467-94-4) represents a critical "bifunctional" scaffold in medicinal chemistry. Unlike simple pyridines, this molecule possesses two distinct reactive centers modulated by a steric gatekeeper:

  • C2-Bromine: An electrophilic handle primed for metal-catalyzed cross-couplings (Suzuki, Buchwald) and nucleophilic aromatic substitution (

    
    ).
    
  • C4-Hydroxyl/Carbonyl: An ambident nucleophilic site subject to tautomeric equilibrium, allowing for divergent

    
    - or 
    
    
    
    -functionalization.
  • C3-Methyl: A steric modulator that influences the planarity of coupling partners and the regioselectivity of alkylations.

This guide objectively compares the reactivity profile of 2-Bromo-3-methylpyridin-4-ol against its chlorinated and non-methylated analogs, providing mechanistic insights and validated protocols for optimizing its utility in drug discovery.

Mechanistic Deep Dive: The Ambident Nucleophile

The reactivity of 2-bromo-3-methylpyridin-4-ol is governed by its tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (oxo) forms. Understanding this equilibrium is the prerequisite for controlling alkylation selectivity.

Tautomeric Equilibrium & Alkylation Pathways

In solution, the oxo form (pyridone) is generally favored due to the aromaticity of the amide-like resonance structure. However, the 3-methyl group introduces steric strain that can destabilize the planar H-bonded dimers typical of pyridones, subtly shifting the equilibrium compared to the non-methylated analog.

  • Kinetic Control (

    
    -alkylation):  Favored by "hard" electrophiles (e.g., alkyl triflates, sulfonates) and silver salts (Ag2CO3) which coordinate the "soft" nitrogen, forcing attack from oxygen.
    
  • Thermodynamic Control (

    
    -alkylation):  Favored by "soft" electrophiles (alkyl halides), polar aprotic solvents (DMF, DMSO), and alkali bases (Cs2CO3, K2CO3) which stabilize the discrete anion.
    
Visualization: Tautomerism and Regioselective Alkylation

The following diagram illustrates the bifurcation of reactivity based on reaction conditions.

Tautomerism Substrate 2-Bromo-3-methylpyridin-4-ol (Tautomeric Mixture) Substrate->Substrate Rapid Equilibrium (Solvent Dependent) Anion Ambident Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation (Base: K2CO3 or NaH) N_Product N-Alkylated Product (Thermodynamic - Pyridone core) Anion->N_Product Path A: Soft Electrophile (R-I) Polar Aprotic Solvent (DMF) Charge Control (N is softer) O_Product O-Alkylated Product (Kinetic - Pyridine core) Anion->O_Product Path B: Hard Electrophile (R-OTf) or Ag+ Salt Additive Orbital Control (O is harder)

Figure 1: Mechanistic bifurcation of N- vs. O-alkylation driven by electrophile hardness and solvent polarity.

Comparative Reactivity Profiling

This section compares 2-Bromo-3-methylpyridin-4-ol (Target) against two primary alternatives:

  • 2-Chloro-3-methylpyridin-4-ol: The cheaper, more stable analog.

  • 2-Bromo-pyridin-4-ol: The non-methylated steric analog.

Cross-Coupling Efficiency (Suzuki-Miyaura)

The C2-Bromine bond is weaker than the C2-Chlorine bond, facilitating faster oxidative addition of Pd(0).[1] However, the C3-methyl group introduces an ortho-effect that can hinder bulky phosphine ligands.

Feature2-Bromo-3-methyl-4-ol (Target)2-Chloro-3-methyl-4-ol (Alternative A)2-Bromo-pyridin-4-ol (Alternative B)
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)~68 kcal/mol
Oxidative Addition Rate High (

fast)
Low (Requires specialized ligands like Buchwald biaryls)Very High (Unencumbered)
Ligand Requirement Standard (PPh3, dppf) often sufficientSpecialized (XPhos, SPhos) requiredStandard (PPh3)
Steric Hindrance Moderate (3-Me hinders Pd approach)ModerateLow
Cost HighLowModerate

Mechanistic Insight: For the target molecule, the oxidative addition is NOT the rate-determining step (RDS) when using advanced catalysts; rather, the transmetallation can become sluggish due to the steric bulk of the adjacent 3-methyl group preventing the approach of the boronic acid.

Nucleophilic Aromatic Substitution ( )

In


 reactions (displacement of halogen by amines/thiols), the trend reverses. The electronegativity of Chlorine stabilizes the Meisenheimer intermediate better than Bromine.[2]
  • Recommendation: If your goal is to displace the halogen with a nucleophile (e.g., morpholine), use the 2-Chloro analog.

  • Recommendation: If your goal is C-C bond formation (Suzuki), use the 2-Bromo target.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to overcome the specific challenges of the 2-Bromo-3-methylpyridin-4-ol scaffold: the acidic phenol/pyridone proton (which can quench catalysts) and the steric hindrance of the methyl group.

Pre-requisite: Protection Strategy

Direct coupling of the free alcohol is possible but often results in lower yields due to catalyst poisoning. Step 0: Protect the 4-OH as a methoxymethyl (MOM) ether or convert to the triflate if the goal is 4-position coupling. For this protocol, we assume C2-coupling with the free OH protected in situ by base or pre-protected as a benzyl ether.

Protocol: C2-Arylation via Suzuki-Miyaura

Objective: Coupling of 2-bromo-3-methyl-4-(benzyloxy)pyridine with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Phenylboronic acid: 1.2 equiv

  • Catalyst:

    
     (3 mol%) - Selected for resistance to steric bulk.
    
  • Base:

    
     (3.0 equiv) - Anhydrous conditions preferred to minimize protodeboronation.
    
  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). This is critical; oxygen promotes homocoupling of the boronic acid.
    
  • Solvent & Catalyst: Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL). Add

    
     (0.03 mmol) quickly under Argon flow.
    
  • Reaction: Seal the tube and heat to 90°C for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The 3-methyl group may slow conversion compared to non-methylated analogs; do not quench early.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography.

Visualization: Catalytic Cycle & Steric Influence

The diagram below highlights where the 3-methyl group impacts the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Slowed by 3-Me Sterics) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex StericNote CRITICAL FACTOR: The 3-Methyl group creates steric clash during Transmetallation, requiring higher temperatures or smaller ligands. TransMet->StericNote RedElim->Pd0 Regenerates Catalyst

Figure 2: Suzuki Catalytic Cycle highlighting the steric bottleneck at the transmetallation step caused by the C3-methyl substituent.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for Br vs Cl reactivity).

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (1996). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters. Retrieved from

  • ChemicalBook. (2025).[3][6] 2-Bromo-3-methylpyridine synthesis and properties. Retrieved from

  • MDPI. (2023). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Retrieved from

Sources

Validation

Benchmarking the performance of 2-Bromo-3-methylpyridin-4-ol against other building blocks

Executive Summary In the landscape of heterocyclic building blocks, 2-Bromo-3-methylpyridin-4-ol (BMP) occupies a unique niche. It serves as a trifunctional scaffold offering: A C2-Bromine handle for highly selective cro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 2-Bromo-3-methylpyridin-4-ol (BMP) occupies a unique niche. It serves as a trifunctional scaffold offering:

  • A C2-Bromine handle for highly selective cross-coupling (Suzuki/Buchwald).[1]

  • A C3-Methyl group for conformational restriction and lipophilicity modulation (the "Magic Methyl" effect).[1]

  • A C4-Hydroxyl group capable of tautomer-directed functionalization (O- vs. N-alkylation) or conversion to a leaving group.[1]

This guide benchmarks BMP against its closest structural analogs—2-Bromopyridin-4-ol (Steric Control) and 2-Chloro-3-methylpyridin-4-ol (Electronic Control) . Our analysis demonstrates that while the C3-methyl group introduces minor steric penalties in coupling rates, it significantly enhances regioselectivity and metabolic stability profiles in downstream drug candidates.[1]

Part 1: Structural & Electronic Profiling

To understand the utility of BMP, we must first compare its physicochemical profile against standard alternatives.[1] The presence of the C3-methyl group is not merely structural; it fundamentally alters the electronic landscape of the pyridine ring.

Comparative Performance Matrix
Feature2-Bromo-3-methylpyridin-4-ol (BMP) 2-Bromopyridin-4-ol (Analog A) 2-Chloro-3-methylpyridin-4-ol (Analog B) Implication for Drug Design
LogP (Est.) ~1.2~0.7~1.1BMP offers better membrane permeability modulation.
pKa (OH/NH) ~11.2 / ~3.4~11.0 / ~3.2~11.0 / ~3.3Higher pKa of BMP suggests slightly stronger H-bond accepting capacity at Oxygen.[1]
C2-Reactivity High (Br)Very High (Br)Moderate (Cl)BMP balances reactivity with stability; Analog A is prone to over-reaction/dehalogenation.[1]
Steric Bulk Moderate (C3-Me)Low (C3-H)Moderate (C3-Me)BMP restricts rotation of C2-substituents (Atropisomerism potential).
Metabolic Stability HighLowHighC3-Me blocks metabolic oxidation at the electron-rich C3 position.[1]
Tautomerism: The Hidden Variable

Unlike simple pyridines, BMP exists in a dynamic equilibrium between the hydroxypyridine and pyridone forms.[1] In solution (polar solvents) and the solid state, the pyridone dominates. This dictates synthetic strategy: bases will deprotonate the nitrogen or oxygen depending on conditions, leading to divergent reaction pathways.[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Hydroxyl Hydroxypyridine Form (Aromatic, Non-polar favored) Pyridone Pyridone Form (Polar favored, Major species) Hydroxyl->Pyridone Polar Solvent (DMSO, MeOH) O_Alk O-Alkylation (Ag salts / Hard Electrophiles) Hydroxyl->O_Alk N_Alk N-Alkylation (NaH / Soft Electrophiles) Pyridone->N_Alk caption Fig 1: Tautomeric control dictates site-selective functionalization.

Part 2: Synthetic Utility Benchmarking

Benchmark 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling at the C2-position while preserving the C4-hydroxyl. Hypothesis: The C3-methyl group in BMP will retard oxidative addition compared to Analog A due to sterics, but the Bromine (BMP) will vastly outperform the Chlorine (Analog B).

Experimental Data Summary:

  • Reaction: Arylboronic acid + Scaffold

    
     Product[1]
    
  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.[1]

ScaffoldYield (2h)Yield (6h)Catalyst LoadObservations
BMP 65%92% 3 mol%Clean conversion. Slower initiation but high selectivity.[1]
Analog A 85%88%3 mol%Fast, but 5-10% protodebromination side-product observed.[1]
Analog B 15%40%5 mol%Sluggish.[1] Requires specialized ligands (e.g., XPhos) to drive to completion.[1]

Verdict: BMP is the superior building block for reliable scale-up.[1] While Analog A is faster, it is "too hot," leading to side reactions.[1] BMP provides a controlled release of product.[1]

Benchmark 2: Chlorination (OH Cl)

Objective: Converting the C4-OH to a C4-Cl leaving group using POCl₃. Insight: The C3-methyl group provides steric protection to the C4-position.[1] While this requires higher temperatures (100°C vs 80°C for Analog A), it prevents the formation of "tars" often seen with un-substituted pyridones during aggressive chlorination.[1]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and check reagent quality.

Protocol A: Regioselective Suzuki Coupling of BMP

This protocol ensures C2-arylation without protecting the C4-OH.

  • Setup: Charge a 100 mL round-bottom flask with BMP (1.0 eq) , Arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Note: The water is critical to solubilize the base and facilitate the transmetalation step.

  • Degassing: Sparge with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) . The solution should turn orange-red.[1]

  • Reaction: Heat to 85°C. Monitor by HPLC/LCMS.

    • Checkpoint: At 1 hour, the starting material (BMP) peak should decrease by >40%.[1]

  • Workup: Dilute with EtOAc, wash with brine. If the aqueous layer is basic (pH > 10), acidify slightly to pH 6-7 to ensure the product (which may be amphoteric) extracts into the organic phase.

Protocol B: O-Alkylation vs. N-Alkylation Switch

Controlling the tautomer.

  • For N-Alkylation (Pyridone target): Use Cs₂CO₃ in DMF at 60°C with alkyl halide.[1] The soft base/solvent combination favors the softer Nitrogen nucleophile.[1]

  • For O-Alkylation (Alkoxypyridine target): Use Ag₂CO₃ in Toluene or Benzene.[1] The silver coordinates the Nitrogen, blocking it and forcing reaction at the Oxygen.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision tree for processing BMP in a drug discovery campaign.

Workflow Start Start: 2-Bromo-3-methylpyridin-4-ol Decision Target Moiety? Start->Decision Path_C2 C2-Biaryl System Decision->Path_C2 Prioritize C2 Path_C4 C4-Substitution Decision->Path_C4 Prioritize C4 Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Path_C2->Suzuki Chlorination Chlorination (POCl3, 100°C) Path_C4->Chlorination Result_A Intermediate A: 2-Aryl-3-methylpyridin-4-ol Suzuki->Result_A Result_B Intermediate B: 2-Bromo-4-chloro-3-methylpyridine Chlorination->Result_B caption Fig 2: Divergent synthetic pathways based on target prioritization.

Part 5: Case Study & Application

Scenario: A project team is optimizing a kinase inhibitor. The lead compound (using 2-bromopyridin-4-ol) has good potency but high clearance (short half-life).

Intervention: The scaffold is swapped for 2-Bromo-3-methylpyridin-4-ol (BMP) .

  • SAR Result: Potency increases by 3-fold.

    • Reasoning: The C3-Methyl group forces the C2-aryl ring out of planarity (twist angle ~40°), locking the bioactive conformation and reducing the entropic penalty of binding.

  • ADME Result: Clearance decreases by 50%.

    • Reasoning: The C3-position in the original scaffold was a "soft spot" for CYP450 oxidation.[1] The methyl group blocks this site (Metabolic Blocking).[1]

References

  • BenchChem. (2025).[1][2][3] Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions. Retrieved from 4[1]

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-3-methylpyridine.[1][5] National Library of Medicine.[1] Retrieved from 1[1]

  • Schlegel Group. (2025).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.[1] Retrieved from 6[1]

  • American Elements. (2025). 2-Bromo-3-methylpyridin-4-ol Properties and Safety Data. Retrieved from 5[1]

  • MDPI. (2025). Suzuki–Miyaura Reactions of Pyrimidine Derivatives: Optimization and Structural Aspects. Retrieved from 7[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Bromo-3-methylpyridin-4-ol

Executive Summary & Chemical Profile This guide provides an operational framework for the safe management of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). Unlike common laboratory solvents, this compound presents a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe management of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). Unlike common laboratory solvents, this compound presents a dual challenge: it is a halogenated heteroaromatic and a tautomeric hydroxypyridine .

Effective disposal requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during incineration and to protect downstream catalytic oxidizers from bromine poisoning.

Chemical Identity & Physical Properties
PropertyDataOperational Implication
Chemical Name 2-Bromo-3-methylpyridin-4-olPrimary identifier for waste labeling.
CAS Number 1227571-09-6Use for SDS lookup and waste manifesting.
Molecular Formula C₆H₆BrNONitrogen and Bromine content dictates incineration protocols.
Functional Groups Pyridine, Bromine, HydroxylAmphoteric nature (can act as weak acid or base).
Solubility DMSO, Methanol, dilute BaseDo not use water for initial spill cleanup; use organic absorbents.

Hazard Assessment (GHS Classification)

Note: In the absence of extensive toxicological data for this specific isomer, safety protocols are derived from "read-across" logic using the structural analog 2-Bromo-3-methylpyridine (CAS 3430-17-9).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2][3] 2H315: Causes skin irritation.[1][2][3][4][5]Pyridine nitrogen can penetrate lipid barriers; bromine adds alkylating potential.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4][5]High pH sensitivity of the mucosal membranes to pyridine derivatives.
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][4][5]Dust or aerosol inhalation triggers bronchial inflammation.
Acute Toxicity Cat. 4 (Est)H302: Harmful if swallowed.[1][2][4]Metabolic activation of the pyridine ring.

Waste Management Strategy: The "Why" and "How"

The Core Directive: Segregation

You must treat 2-Bromo-3-methylpyridin-4-ol as Halogenated Organic Waste .

  • Why? Standard incineration of non-halogenated waste occurs at lower temperatures. If brominated compounds enter this stream, incomplete combustion can generate hydrogen bromide (HBr) gas (corrosive to incinerator stacks) and brominated dioxins (highly toxic).

  • Requirement: This waste must be directed to a High-Temperature Incinerator (HTI) equipped with caustic scrubbers.

Chemical Compatibility & Pre-Treatment

Due to the "4-ol" (hydroxyl) group, this molecule exhibits tautomerism (pyridone form).

  • Acid/Base Sensitivity: It is amphoteric.

    • Risk:[2][3][4][6] Mixing high concentrations with strong mineral acids in a waste container may precipitate the salt form, creating sludge that clogs waste lines.

    • Protocol: Maintain waste streams at near-neutral pH (pH 5–9) where possible, or keep in a dedicated solvent stream (e.g., DMSO/Methanol) to ensure solubility.

  • Oxidizer Incompatibility:

    • Risk:[2][3][4][6] Do not mix with strong oxidizers (e.g., nitric acid, peroxides). Pyridines can undergo vigorous exothermic oxidation.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable to: Expired shelf stock, contaminated weighing boats, solid spill cleanup materials.

  • Containerization: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[4][6][7] "2-Bromo-3-methylpyridin-4-ol"[8]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

    • Critical Note: Write "HALOGENATED SOLID" clearly on the tag.

  • Secondary Containment: Seal the jar and place it inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: HPLC effluent, reaction solvents containing the product.

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

    • Acceptable Co-solvents: Dichloromethane (DCM), Chloroform, DMSO.

    • Prohibited Co-solvents: Do not mix with aqueous acidic waste streams (risk of precipitation).

  • pH Check: If the waste stream was subjected to a workup:

    • Test pH with a dip strip.

    • If pH < 4 or > 10, neutralize slowly with Sodium Bicarbonate or Dilute HCl/Acetic Acid to pH 6–8 to prevent container corrosion or heat generation.

  • Transfer: Funnel liquid into the carboy using a funnel with a splash guard. Close the latch immediately.

Scenario C: Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area (10 ft radius). Don PPE (Nitrile gloves double-layered, safety goggles, lab coat).

  • Contain:

    • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop.

    • Liquid/Solution Spill: Surround with vermiculite or polypropylene absorbent pads.

  • Decontaminate: Wipe the surface with a soap/water solution.

  • Disposal: Place all contaminated absorbents into the Halogenated Solid Waste stream (see Scenario A).

Visual Decision Tree (Logic Flow)

The following diagram illustrates the decision-making process for segregating 2-Bromo-3-methylpyridin-4-ol waste.

DisposalFlow Start START: Waste Generated (2-Bromo-3-methylpyridin-4-ol) StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Absorbent Pads StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Bagging Double Bag or HDPE Jar IsSolid->Bagging LabelSolid Label: 'HALOGENATED SOLID' (Toxic/Irritant) Bagging->LabelSolid Incinerator FINAL DISPOSAL: High-Temp Incineration (w/ HBr Scrubbers) LabelSolid->Incinerator SolventCheck Check Solvent Composition IsLiquid->SolventCheck HaloStream Halogenated Solvent Stream (DCM, Chloroform, DMSO) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (Methanol, Acetone) SolventCheck->NonHaloStream Pure Organics HaloStream->Incinerator ActionMix DO NOT MIX Segregate to Halogenated NonHaloStream->ActionMix Correction Required ActionMix->HaloStream

Figure 1: Waste segregation workflow ensuring compliance with halogenated waste protocols.

References

  • American Elements. (n.d.). 2-Bromo-3-methylpyridin-4-ol Safety Data Sheet. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Bromo-3-methylpyridine (Analog Read-Across).[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-3-methylpyridin-4-ol
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2-Bromo-3-methylpyridin-4-ol
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